Sulfo DBCO-Amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNNWQSOQIRTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo DBCO-Amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo DBCO-Amine, a key reagent in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its primary application in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. Detailed experimental protocols and visual diagrams are included to facilitate its practical implementation in the laboratory.
Core Concepts: Introduction to this compound
This compound is a water-soluble chemical linker that contains a dibenzocyclooctyne (DBCO) moiety and a primary amine. The DBCO group is a strained alkyne that readily reacts with azide-containing molecules via SPAAC without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction is highly specific and efficient, making it ideal for labeling and conjugating biological molecules in complex environments.[3][4]
The key feature of this compound is the presence of a sulfonate group, which imparts significant hydrophilicity to the molecule.[3] This enhanced water solubility is a major advantage when working with biological samples, as it prevents aggregation and improves the pharmacokinetic properties of the resulting conjugates. The primary amine group allows for the covalent attachment of this compound to carboxyl-containing molecules, such as proteins and peptides, through the formation of a stable amide bond.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 427.47 g/mol | |
| Chemical Formula | C₂₁H₂₁N₃O₅S | |
| Appearance | Slightly yellow to slightly grey crystalline | |
| Purity | >95% (HPLC) | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, Desiccate | |
| CAS Number | 2028284-70-8 |
The Chemistry of Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The utility of this compound is rooted in the SPAAC reaction. This reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained alkyne (DBCO) and an azide. The high ring strain of the cyclooctyne ring in the DBCO moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a copper catalyst. The resulting product is a stable triazole linkage.
Experimental Protocols
This section provides detailed methodologies for the two key stages of using this compound: the derivatization of a carboxyl-containing molecule and the subsequent copper-free click chemistry reaction.
Derivatization of a Carboxyl-Containing Molecule with this compound
This protocol describes the conjugation of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.
Materials:
-
Protein or other carboxyl-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent polymerization and unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Labeled Protein:
-
Remove excess this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Copper-Free Click Chemistry Reaction
This protocol describes the reaction of a DBCO-labeled molecule (prepared as in section 4.1) with an azide-functionalized molecule.
Materials:
-
DBCO-labeled molecule
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4 or other amine-free buffer
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-labeled molecule in the Reaction Buffer.
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing molecule is a common starting point.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification of the Conjugate:
-
If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Applications in Research and Development
The unique properties of this compound make it a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.
-
Protein-Peptide and Protein-Oligonucleotide Conjugation: Creating novel biomolecules with combined functionalities.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and diagnostics.
-
Cellular Imaging: Labeling of biomolecules for visualization and tracking in living cells.
Conclusion
This compound is a versatile and highly effective reagent for bioconjugation. Its enhanced water solubility, combined with the efficiency and bioorthogonality of the copper-free click reaction, provides researchers and drug developers with a powerful tool for the precise and stable modification of biomolecules. The detailed protocols and diagrams provided in this guide are intended to facilitate the successful implementation of this compound in a variety of research and development applications.
References
Sulfo DBCO-Amine: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Sulfo DBCO-Amine, a key reagent in copper-free click chemistry. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its application in bioconjugation, particularly in the fields of drug development and proteomics.
Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a water-soluble derivative of dibenzocyclooctyne (DBCO) functionalized with an amine group. The DBCO moiety is a strained alkyne that readily participates in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," allows for the covalent ligation of a DBCO-containing molecule with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[1][2]
The key features of this compound that make it a powerful tool in bioconjugation are:
-
Bioorthogonality: The DBCO group and the azide group are chemically inert to most biological functional groups, ensuring that the reaction is highly specific and occurs only between the intended partners.[2]
-
Copper-Free Reaction: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a copper catalyst, which can be toxic to living cells and organisms. This makes this compound ideal for in vivo and in vitro applications involving sensitive biological systems.[2]
-
Water Solubility: The presence of a sulfonate group ("Sulfo") significantly enhances the water solubility of the DBCO core. This is a critical advantage for bioconjugation reactions that are typically performed in aqueous buffers.[3]
-
Amine Functionality: The terminal amine group provides a reactive handle for conjugating Sulfo DBCO to molecules containing carboxylic acids or activated esters (such as NHS esters), enabling the facile labeling of proteins, antibodies, and other biomolecules.
The Mechanism of Action: A Closer Look at SPAAC
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This strain lowers the activation energy of the [3+2] cycloaddition reaction between the alkyne and the azide, allowing it to proceed rapidly at physiological temperatures. The reaction mechanism is a concerted process that results in the formation of a stable triazole linkage.
Quantitative Data: Reaction Kinetics of this compound
The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂). Several factors, including the buffer composition, pH, and temperature, can influence the reaction kinetics. The following tables summarize the reported second-order rate constants for the reaction of this compound with model azides under various conditions.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) for this compound
| Buffer (pH) | Reaction with 1-azido-1-deoxy-β-D-glucopyranoside | Reaction with 3-azido-L-alanine |
| PBS (7) | 0.32–0.85 | Data not specified |
| HEPES (7) | 0.55–1.22 | Data not specified |
| MES | 0.27–0.77 | Data not specified |
Note: The range of values reflects variations in experimental conditions such as temperature.
Table 2: Comparison of Second-Order Rate Constants for Different DBCO Constructs
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| This compound | Model Azides | Various | 0.27 - 1.22 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than this compound |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
These data highlight that the unconjugated this compound exhibits the highest reactivity. When conjugated to a large biomolecule like the antibody Trastuzumab, the reaction rate is reduced, likely due to steric hindrance. The inclusion of a PEG spacer in DBCO-PEG5-Trastuzumab helps to mitigate this effect and improve the reaction kinetics compared to the non-PEGylated antibody conjugate.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in bioconjugation.
Two-Step Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups. The process involves the activation of the carboxyl groups using carbodiimide chemistry, followed by the reaction with the amine group of this compound.
Materials:
-
Protein of interest with accessible carboxyl groups (in a suitable buffer, e.g., MES buffer, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.
-
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, combine the protein solution with the appropriate volume of Reaction Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated protein solution. A 5 to 20-fold molar excess of this compound over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated esters.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Cell Surface Labeling via Metabolic Glycoengineering and SPAAC
This protocol describes the labeling of cell surface glycans using a two-step approach: metabolic incorporation of an azide-containing sugar, followed by reaction with a DBCO-functionalized molecule (which can be prepared using this compound as described in the previous protocol).
Materials:
-
Cells of interest in culture
-
Azide-containing sugar (e.g., tetra-acetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-labeled probe (e.g., a fluorescent dye conjugated to this compound)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-containing sugar to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
Labeling with DBCO Probe:
-
Wash the cells twice with PBS to remove any unincorporated azide sugar.
-
Add the DBCO-labeled probe to the cells in fresh culture medium or PBS at a suitable concentration (typically 1-10 µM).
-
Incubate for 30-60 minutes at 37°C to allow the SPAAC reaction to occur.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove any unbound DBCO-labeled probe.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Conclusion
This compound is a versatile and powerful reagent for bioconjugation, offering the benefits of copper-free click chemistry with the added advantage of high water solubility. Its robust and specific mechanism of action, coupled with well-defined reaction kinetics, makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide serve as a starting point for a wide range of applications, from the creation of antibody-drug conjugates to the fluorescent labeling of biomolecules in living systems. As the field of bioconjugation continues to evolve, the utility of reagents like this compound in advancing our understanding of complex biological processes is undeniable.
References
A Deep Dive into Water-Soluble DBCO Reagents for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field by enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2][3] At the heart of this technology are dibenzocyclooctyne (DBCO) reagents. This technical guide provides an in-depth exploration of water-soluble DBCO reagents, offering a comprehensive resource for their application in research and drug development.
The Advantage of Water-Soluble DBCO Reagents
Standard DBCO reagents are inherently hydrophobic, which can lead to challenges in bioconjugation reactions, including aggregation and reduced labeling efficiency of biomolecules in aqueous buffers. To overcome these limitations, hydrophilic moieties are incorporated into the DBCO structure, significantly enhancing their utility. The two most common strategies for increasing water solubility are:
-
PEGylation: The addition of polyethylene glycol (PEG) chains (e.g., PEG4, PEG9) not only improves water solubility but also reduces steric hindrance, which can lead to faster reaction kinetics.[2][4] PEGylated DBCO reagents are particularly useful for labeling complex biomolecules like antibodies, where maintaining their native conformation and preventing aggregation is critical.
-
Sulfonation: The introduction of a sulfonate group creates a negatively charged, highly water-soluble reagent (e.g., Sulfo-DBCO). This modification is ideal for applications requiring labeling in completely aqueous environments without the need for organic co-solvents.
Quantitative Data on Water-Soluble DBCO Reagents
The selection of an appropriate water-soluble DBCO reagent depends on the specific application and the biomolecule of interest. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Solubility of Water-Soluble DBCO Reagents
| Reagent | Solubility in Aqueous Buffers | Solubility in Organic Solvents | Key Characteristics |
| DBCO-PEG4-NHS Ester | Up to 5.5 mM | Soluble in DMSO, DMF, DCM, THF, Chloroform | PEG4 spacer enhances hydrophilicity and reduces steric hindrance. |
| Sulfo-DBCO-NHS Ester | Soluble in water, DMSO, DMF | Soluble in DMSO, DMF | Sulfonate group provides high water solubility, making it suitable for 100% aqueous reactions. |
| DBCO-PEG-NHS (general) | 10 mg/mL in water, ethanol, chloroform, DMSO | Soluble in water, ethanol, chloroform, DMSO | General class with varying PEG lengths; solubility can be tuned by PEG chain length. |
| DBCO-PEG4-Maleimide | Up to 6.6 mM | Soluble in DMSO, DMF | Maleimide group for specific reaction with sulfhydryl groups. |
Table 2: Reaction Kinetics of Water-Soluble DBCO Reagents (SPAAC)
| DBCO Reagent | Azide Partner | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55–1.22 | Demonstrates the influence of buffer on reaction rate. |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32–0.85 | Reaction is generally slower in PBS compared to HEPES. |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18–0.37 | The PEG linker enhances reaction rates compared to non-PEGylated antibody conjugates by minimizing steric hindrance. |
| General DBCO Derivatives | Various Azides | Various | ~0.1 - 2.0 | Provides a general expected range for DBCO-azide reaction rates. |
Table 3: Stability of DBCO-Modified Biomolecules
| Conjugate | Storage Conditions | Stability |
| DBCO-modified IgG | 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity toward azides. |
| DBCO-NHCO-PEG4-acid | Aqueous solution (PBS, pH 7.4) at 4°C for 48 hours | >95% intact. |
| DBCO-NHCO-PEG4-acid | Aqueous solution (PBS, pH 7.4) at 25°C for 24 hours | 90-95% intact. |
Experimental Protocols
The following are detailed methodologies for key experiments involving water-soluble DBCO reagents.
Protocol 1: Labeling of Proteins with DBCO-PEG4-NHS Ester
Objective: To covalently attach a DBCO moiety to a protein via its primary amines for subsequent copper-free click chemistry.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Ensure the protein solution is at the desired concentration (1-10 mg/mL) in an amine-free buffer like PBS.
-
Add a 10- to 50-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO or DMF should be kept below 20% to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS Ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times can be optimized based on the specific reactants and their concentrations.
-
Purification: Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the final conjugate by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate. Further characterization can be performed using mass spectrometry.
Visualizing Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and logical relationships.
Caption: Workflow for bioconjugation using a water-soluble DBCO-NHS ester.
Caption: A decision-making guide for choosing the right DBCO reagent.
Conclusion
Water-soluble DBCO reagents represent a significant advancement in the field of bioconjugation, offering researchers and drug developers powerful tools for creating novel therapeutics, diagnostics, and research probes. By enhancing the aqueous solubility of the DBCO moiety through PEGylation or sulfonation, these reagents overcome the limitations of their hydrophobic counterparts, enabling more efficient and robust conjugation to a wide range of biomolecules. The selection of the appropriate water-soluble DBCO reagent, guided by the quantitative data and protocols presented in this guide, is a critical step toward successful bioconjugation outcomes. As the field of targeted therapeutics and in vivo imaging continues to evolve, the application of these versatile reagents is poised to expand, driving further innovation in medicine and biotechnology.
References
An In-depth Technical Guide to Copper-Free Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, reagents, and applications of copper-free click chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and the creation of targeted therapeutics.
Introduction to Copper-Free Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems. This limitation spurred the development of copper-free click chemistry, which enables the covalent ligation of molecules within complex biological environments without the need for a toxic metal catalyst.
Two primary classes of copper-free click chemistry reactions have emerged as powerful tools in chemical biology and drug development:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes the inherent ring strain of cyclooctynes to drive a [3+2] cycloaddition with azides, forming a stable triazole linkage. This process is bioorthogonal, meaning the reactive partners (azide and cyclooctyne) are inert to biological functional groups.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is an exceptionally fast bioorthogonal reaction involving the cycloaddition of an electron-poor tetrazine with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).
These reactions have revolutionized the site-specific labeling of biomolecules, including proteins, glycans, and nucleic acids, and are instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Core Reagents: A Comparative Overview
The selection of a copper-free click chemistry reagent is critical and depends on the specific application, balancing reactivity, stability, and physicochemical properties.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
The reactivity of SPAAC is primarily dictated by the structure of the cyclooctyne. Greater ring strain leads to faster reaction kinetics.
-
Dibenzocyclooctynes (DBCO or ADIBO): Among the most popular and highly reactive cyclooctynes, DBCO reagents are known for their high reaction rates and stability. They are widely used for a variety of bioconjugation applications.
-
Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and less hydrophobic alternative to DBCO. While its reaction rate with some azides is lower than that of DBCO, it offers a good balance of reactivity and stability.
-
Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond enhances reactivity through inductive effects.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reagents
The IEDDA reaction between tetrazines and trans-cyclooctenes (TCO) is currently the fastest known bioorthogonal reaction.
-
Trans-cyclooctenes (TCO): These are highly strained alkenes that react rapidly with tetrazines.
-
Tetrazines (Tz): A variety of tetrazine derivatives are available, and their reactivity can be tuned by modifying their substituents.
Quantitative Data and Reagent Properties
The following tables summarize the key quantitative data for the most common copper-free click chemistry reagents.
| Reagent Type | Cyclooctyne/Dienophile | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics | References |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.1 - 0.3 | High reactivity, good stability, but can react with thiols. | |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.004 - 0.07 | Smaller, less hydrophobic than DBCO; more stable in the presence of thiols. | |
| SPAAC | DIFO (Difluorinated Cyclooctyne) | ~0.3 - 0.7 | High reactivity due to fluorine substitution. | |
| IEDDA | TCO (trans-cyclooctene) | Up to 10⁶ (with tetrazine) | Extremely fast kinetics, highly bioorthogonal. |
| Reagent | Stability in Presence of Glutathione (GSH) | Hydrophilicity | Potential Off-Target Reactivity | References |
| DBCO | Less stable (half-life ~71 min) | Low (can be increased with PEGylation) | Can react with thiols (e.g., cysteine residues). | |
| BCN | More stable (half-life ~6 h) | Moderate | Generally low. | |
| TCO | Generally stable | Moderate (can be increased with PEGylation) | Low | |
| Tetrazine | Generally stable | Variable depending on substituents | Low |
Note: The incorporation of polyethylene glycol (PEG) linkers (PEGylation) can significantly enhance the hydrophilicity and biocompatibility of these reagents, reducing non-specific binding and improving in vivo circulation times.
Experimental Workflows and Signaling Pathways
Copper-free click chemistry is integral to several advanced workflows in biomedical research and drug development.
Antibody-Drug Conjugate (ADC) Development Workflow
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Copper-free click chemistry enables the site-specific conjugation of the drug to the antibody, resulting in a more homogeneous and effective therapeutic.
Caption: Workflow for the development of an antibody-drug conjugate (ADC) using SPAAC.
Pre-targeted In Vivo Imaging Workflow
Pre-targeted imaging is a two-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. This approach enhances the target-to-background signal by allowing the targeting agent to clear from non-target tissues before the administration of the imaging probe. The rapid kinetics of the TCO-tetrazine ligation are ideal for this application.
The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC allows for the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] This guide provides a comprehensive technical overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics, tailored for researchers and professionals in the life sciences.
The primary driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[3][4] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed rapidly at physiological temperatures and pH.[2] Crucially, this reaction occurs without a copper catalyst, which is often toxic to living cells, making SPAAC ideal for in vivo applications. The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and processes, ensuring high selectivity and minimizing off-target reactions.
Core Principles of SPAAC
The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The high energy of the cyclooctyne's triple bond, caused by the geometric constraints of the eight-membered ring, is released upon the formation of the less-strained triazole ring, providing the thermodynamic driving force for the reaction.
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems, including live-cell imaging and in vivo studies.
-
High Selectivity: Azides and cyclooctynes react specifically with each other, even in the complex milieu of biological systems.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
High Stability: The resulting triazole linkage is chemically stable under a wide range of conditions.
-
Favorable Kinetics: While generally slower than its copper-catalyzed counterpart (CuAAC), the development of increasingly reactive cyclooctynes has made SPAAC suitable for a wide range of applications.
Quantitative Data Presentation
The rate of a SPAAC reaction is a critical parameter, especially for applications in living systems where time and concentration are often limiting factors. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants (k₂) for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | |
| Biarylazacyclooctynone | BARAC | ~0.96 | |
| Monofluorinated cyclooctyne | MOFO | Varies with structure | |
| Difluorinated cyclooctyne | DIFO | Varies with structure | |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | |
| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ | |
| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³ | |
| fluorinated [11+1]CPP | fluor[11+1]CPP | 4.7 x 10⁻³ |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used. From the data, it is evident that derivatives like BARAC and DBCO exhibit the fastest reaction rates, making them suitable for applications where rapid conjugation is required. BCN, while slower, is smaller and less hydrophobic, which can be advantageous in certain contexts.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein
This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne reagent (e.g., DBCO-NHS ester)
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Prepare a stock solution of the cyclooctyne reagent (e.g., 10 mM DBCO-NHS ester) in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the cyclooctyne reagent. A 2- to 4-fold molar excess of the cyclooctyne is a common starting point.
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized based on the specific reactants.
-
-
Purification:
-
Purify the protein conjugate from unreacted cyclooctyne reagent using a desalting column or SEC.
-
Concentrate the purified protein conjugate using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).
-
-
Analysis:
-
Analyze the final product by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
-
Protocol 2: Metabolic Labeling of Live Cells with Azido Sugars and SPAAC Detection
This protocol outlines the metabolic incorporation of an azido sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.
Materials:
-
Mammalian cells in culture
-
Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Mandatory Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for SPAAC-mediated protein labeling.
Caption: Workflow for metabolic labeling with azido sugars and SPAAC detection.
Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) development using SPAAC.
References
An In-depth Technical Guide to Sulfo DBCO-Amine for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the precise and stable labeling of proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Sulfo DBCO-Amine (Sulfonated Dibenzocyclooctyne-Amine) has emerged as a key reagent in this field, offering a powerful solution for the aqueous-phase modification of proteins and other biomolecules. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in protein labeling through copper-free click chemistry.
This compound is a bifunctional molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine, connected by a sulfonated spacer. The DBCO moiety is central to its function, participating in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. This reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological systems. The primary amine allows for the covalent attachment of the DBCO group to biomolecules containing accessible carboxyl groups or their activated esters, such as N-hydroxysuccinimide (NHS) esters. A key feature of this compound is the presence of a sulfonate group, which imparts excellent water solubility, mitigating the aggregation issues often associated with hydrophobic DBCO reagents and facilitating bioconjugation in aqueous buffers.
This guide will delve into the quantitative aspects of this compound-mediated labeling, provide detailed experimental protocols, and visualize key workflows, empowering researchers to effectively integrate this versatile tool into their protein modification strategies.
Core Properties and Reaction Principles
This compound serves as a bridge, enabling the introduction of a bioorthogonal DBCO handle onto a target molecule. This is typically achieved through a two-step process:
-
Activation of a Carboxyl Group: A molecule of interest containing a carboxylic acid is activated, commonly using carbodiimide chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of Sulfo-NHS (N-hydroxysulfosuccinimide) to form a more stable amine-reactive Sulfo-NHS ester.
-
Amide Bond Formation: The primary amine of this compound then nucleophilically attacks the activated carboxyl group (e.g., the Sulfo-NHS ester), forming a stable amide bond and thereby attaching the DBCO moiety to the molecule.
The resulting DBCO-functionalized molecule can then be reacted with an azide-modified protein in a SPAAC reaction. This copper-free click chemistry reaction is highly specific and forms a stable triazole linkage.
Chemical and Physical Properties
A summary of the key properties of a typical this compound reagent is provided below.
| Property | Value | Reference(s) |
| Molecular Weight | ~427.47 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Reactive Groups | Primary Amine, Dibenzocyclooctyne (DBCO) | |
| Storage Conditions | -20°C, Desiccated |
Quantitative Data on Labeling and Stability
The efficiency and robustness of a labeling strategy are critical for reproducible results. This section summarizes key quantitative parameters associated with the use of DBCO reagents in protein labeling.
Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of DBCO molecules conjugated per protein, is a critical parameter that can be determined using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm.
Table 1: Molar Excess and Resulting Degree of Labeling (DOL) for a Model Antibody
| Molar Excess of DBCO-Sulfo-NHS Ester to Antibody | Resulting Average DOL |
| 5:1 | ~3-4 |
| 10:1 | ~5-7 |
| 20:1 | ~8-10 |
Note: This data is illustrative and the optimal molar excess will depend on the specific protein and reaction conditions. It is recommended to perform a titration to determine the optimal ratio for a desired DOL.
Stability of DBCO-Protein Conjugates
The stability of the resulting bioconjugate is crucial for its downstream application. The amide bond formed between this compound and an activated carboxyl group is
The Decisive Advantage of Sulfo DBCO-Amine in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field by enabling the precise ligation of biomolecules in their native aqueous environments. Within this domain, Sulfo DBCO-Amine has emerged as a superior reagent, offering significant advantages for researchers working with proteins, antibodies, and other biomolecules in aqueous buffers. This technical guide elucidates the core benefits of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The Core Advantage: Enhanced Aqueous Solubility
The primary and most impactful advantage of this compound lies in its dramatically increased water solubility, a direct consequence of its sulfonate group.[1][2] This feature addresses a critical challenge encountered with non-sulfonated DBCO reagents, which are inherently hydrophobic. The hydrophobicity of standard DBCO moieties can lead to aggregation and precipitation when conjugated to biomolecules, particularly at higher labeling densities, ultimately resulting in lower yields of the desired conjugate and complicating purification processes.[3][4]
The hydrophilic sulfonated spacer arm of this compound not only ensures its own solubility in aqueous media but also imparts this favorable property to the resulting bioconjugate.[5] This allows for conjugation reactions to be performed entirely in aqueous buffers, eliminating the need for organic co-solvents that can denature or alter the function of sensitive biomolecules like proteins and antibodies.
Impact on Reaction Kinetics in Aqueous Buffers
The composition of the aqueous buffer, including its pH and temperature, significantly influences the kinetics of the SPAAC reaction. Comprehensive studies have quantified the second-order rate constants (k₂) for the reaction of this compound with azide-containing molecules in a variety of commonly used buffers.
A systematic investigation revealed that HEPES buffer at pH 7 and 37°C provides the fastest reaction rates, with a mean k₂ of 1.22 ± 0.02 M⁻¹s⁻¹. In contrast, PBS at pH 7 exhibited one of the lowest rate constants. Higher pH values generally tend to increase the reaction rate, with the exception of HEPES buffer. These findings underscore the importance of buffer selection and pH optimization to achieve maximal reaction efficiency.
The tables below summarize the second-order rate constants of this compound with two different model azides in various aqueous buffers at 25°C and 37°C.
Table 1: Second-Order Rate Constants (k₂) of this compound with 1-azido-1-deoxy-β-D-glucopyranoside in Various Aqueous Buffers
| Buffer | pH | k₂ at 25°C (M⁻¹s⁻¹) | k₂ at 37°C (M⁻¹s⁻¹) |
| HEPES | 7 | 0.55 ± 0.01 | 1.22 ± 0.02 |
| Borate | 10 | 0.63 ± 0.01 | 1.18 ± 0.01 |
| DMEM | 7.4 | 0.59 ± 0.01 | 0.97 ± 0.01 |
| MES | 6 | 0.49 ± 0.01 | 0.86 ± 0.02 |
| PBS | 7.2 | 0.32 ± 0.01 | 0.85 ± 0.03 |
| RPMI | 7.4 | 0.27 ± 0.01 | 0.77 ± 0.06 |
Table 2: Second-Order Rate Constants (k₂) of this compound with 3-azido-L-alanine in Various Aqueous Buffers
| Buffer | pH | k₂ at 25°C (M⁻¹s⁻¹) | k₂ at 37°C (M⁻¹s⁻¹) |
| Borate | 10 | 0.49 ± 0.01 | 0.94 ± 0.01 |
| HEPES | 7 | 0.41 ± 0.01 | 0.91 ± 0.01 |
| MES | 6 | 0.36 ± 0.01 | 0.69 ± 0.01 |
| DMEM | 7.4 | 0.43 ± 0.01 | 0.68 ± 0.01 |
| PBS | 7.2 | 0.29 ± 0.01 | 0.65 ± 0.01 |
| RPMI | 7.4 | 0.25 ± 0.01 | 0.59 ± 0.01 |
Minimizing Steric Hindrance and Enhancing Reactivity
This compound, as a small molecule, exhibits significantly higher reaction rates compared to DBCO-modified macromolecules like antibodies. This difference is primarily attributed to the steric hindrance imposed by the bulky protein structure, which can impede the accessibility of the DBCO group to its azide partner.
Studies have shown that this compound has average rate increases of 229 ± 73% and 151 ± 51% compared to DBCO-Herceptin and DBCO-PEG₅-Herceptin, respectively. The inclusion of a PEG linker between the DBCO moiety and the antibody can partially mitigate this steric hindrance and improve reaction rates.
Experimental Protocols
General Protocol for Labeling a Protein with this compound via Amide Coupling
This protocol describes the derivatization of a protein containing accessible carboxyl groups with this compound using EDC/Sulfo-NHS chemistry.
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or water for stock solutions
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in water or anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Protein Preparation:
-
Dissolve or exchange the protein into the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
To the protein solution, add a 1.2-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling of this compound:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction of any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Protocol for Copper-Free Click Chemistry (SPAAC) with the DBCO-labeled Protein
This protocol outlines the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.0 - 7.4, or HEPES, pH 7.0 - 7.5. Important: Do not use buffers containing sodium azide.
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Azide-Containing Sample: Dissolve the azide-functionalized molecule in the chosen Reaction Buffer.
-
Conjugation Reaction:
-
Combine the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer. A molar excess of 1.5 to 3-fold of the DBCO-labeled protein to the azide-functionalized molecule is often recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 2-12 hours at room temperature or at 4°C. Reaction times can be extended to improve efficiency.
-
-
Purification:
-
Purify the final conjugate from unreacted components using a suitable method such as size-exclusion chromatography (SEC).
-
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and the experimental workflow for bioconjugation using this compound.
Caption: Chemical pathway for bioconjugation using this compound.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Bioconjugation Applications of Sulfo DBCO-Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core bioconjugation applications of Sulfo DBCO-Amine, a key reagent in the field of bioconjugation and drug development. This document provides a comprehensive overview of its mechanism of action, key applications, quantitative data on conjugation efficiency, and detailed experimental protocols.
Introduction to this compound
This compound (Sulfonyl Dibenzocyclooctyne-Amine) is a water-soluble, amine-containing dibenzocyclooctyne (DBCO) derivative. Its unique structure combines the benefits of a highly reactive cyclooctyne for copper-free click chemistry with the versatility of a primary amine for conjugation to various biomolecules. The presence of a sulfonate group imparts excellent water solubility, a critical feature for bioconjugation reactions in aqueous environments, preventing aggregation and improving reaction kinetics.[1][2][3]
The primary application of this compound lies in a two-step bioconjugation strategy. First, the primary amine of this compound is conjugated to a biomolecule containing a carboxyl group (e.g., proteins, peptides, or nanoparticles) through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[4][5] The resulting DBCO-functionalized biomolecule can then be reacted with an azide-containing molecule via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native cellular processes.
Principle of Reactivity
The utility of this compound in bioconjugation is centered around two key chemical reactions:
-
Amide Bond Formation: The primary amine of this compound reacts with a carboxyl group on a target molecule, facilitated by EDC and Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable Sulfo-NHS ester, which subsequently reacts with the amine of this compound to form a stable amide bond.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety of the now functionalized biomolecule reacts with an azide-containing molecule. The inherent ring strain of the DBCO group allows this cycloaddition to occur rapidly and specifically without the need for a cytotoxic copper catalyst.
Below is a diagram illustrating the overall workflow of a typical bioconjugation experiment using this compound.
References
The Strategic Role of Sulfo DBCO-Amine in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a significant emphasis on enhancing the precision, efficacy, and safety of drug delivery systems. At the heart of this evolution lies the sophisticated engineering of linker molecules that connect a targeting moiety, such as a monoclonal antibody, to a potent therapeutic payload. Among the diverse array of available linkers, Sulfo DBCO-Amine has emerged as a critical component, offering a unique combination of properties that address key challenges in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted constructs. This technical guide provides an in-depth exploration of the core functionalities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in their drug development endeavors.
Core Principles: The Power of Copper-Free Click Chemistry and Enhanced Hydrophilicity
This compound is a heterobifunctional linker that features a sulfonate group, a dibenzocyclooctyne (DBCO) moiety, and a primary amine. This strategic design imparts two key advantages in the construction of drug delivery systems:
-
Bioorthogonal Conjugation: The DBCO group is a cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. The inherent ring strain of the DBCO moiety allows for a rapid and spontaneous reaction with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.
-
Enhanced Hydrophilicity: The presence of the sulfonate group significantly increases the water solubility of the linker and, consequently, the resulting bioconjugate. This is a critical feature when working with hydrophobic drug payloads, as it can mitigate aggregation issues, improve pharmacokinetic profiles, and potentially reduce off-target toxicity.
Quantitative Data Summary
The performance of a linker in a drug delivery system is ultimately defined by quantifiable metrics. The following tables summarize key data related to the reaction kinetics, drug loading, and in vivo efficacy of systems employing this compound and analogous hydrophilic linkers.
Table 1: SPAAC Reaction Kinetics of this compound
The efficiency of the SPAAC reaction is a critical factor in the synthesis of drug conjugates. The second-order rate constants presented below, derived from studies on this compound and related constructs, highlight the influence of the reaction environment on conjugation speed.
| Reactants | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| This compound + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7.0) | 25 | 0.32–0.85 |
| This compound + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 0.55–1.22 |
| This compound + 3-azido-L-alanine | PBS (7.0) | 25 | Not Specified |
| This compound + 3-azido-L-alanine | HEPES (7.0) | 25 | Not Specified |
| DBCO-Trastuzumab + Model Azides | HEPES & PBS | 25 | Slower than this compound |
| DBCO-PEG5-Trastuzumab + Model Azides | HEPES & PBS | 25 | 0.18 - 0.37 |
Data sourced from Pringle and Knight (2025) as cited in BenchChem Technical Support Center.
Table 2: Drug-to-Antibody Ratio (DAR) with Hydrophilic Linkers
Achieving a well-defined and optimal Drug-to-Antibody Ratio (DAR) is crucial for the efficacy and safety of an ADC. While specific DAR values for this compound are proprietary to individual drug development programs, the following table illustrates typical DARs achieved with hydrophilic linkers and the impact on aggregation, a common challenge with hydrophobic payloads.
| Linker Type | Target DAR | Achieved DAR (Average) | Aggregation (%) | In Vitro Cytotoxicity (IC50) |
| Hydrophilic (e.g., PEG-based) | 8 | 7.8 | < 5% | Maintained or Improved |
| Hydrophobic | 8 | 7.5 | > 20% | Variable |
Illustrative data based on comparative studies of hydrophilic vs. hydrophobic linkers.
Table 3: In Vivo Efficacy of ADCs with Hydrophilic Linkers
The ultimate measure of a drug delivery system's success is its in vivo performance. The following table summarizes representative data from preclinical xenograft models, demonstrating the impact of hydrophilic linkers on tumor growth inhibition. It is important to note that this data is for ADCs with hydrophilic linkers analogous to this compound and serves to illustrate the potential benefits.
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ADC with 3'-amino-α-cyclodextrin linker | Karpas-299 | Single dose | Superior to clinical comparator | |
| ADC with 1-aza-42-crown-14 macrocycle linker | Karpas-299 | Single dose | Superior to PEG-containing comparator | |
| NGR-Peptide-Daunorubicin Conjugate 1 | Kaposi's Sarcoma | Not Specified | 37.7% (volume) | |
| NGR-Peptide-Daunorubicin Conjugate 2 | Kaposi's Sarcoma | Not Specified | 45.7% (weight) |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., a Small Molecule Drug)
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid on a payload molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxyl-containing molecule (Payload)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., HPLC, desalting column)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.
-
Dissolve this compound in Coupling Buffer to a desired concentration.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the payload solution with Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the payload.
-
Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Conjugation Reaction:
-
Add the activated payload solution to the this compound solution. A 1.5- to 10-fold molar excess of the activated payload to this compound is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the Sulfo DBCO-functionalized payload using an
-
An In-depth Technical Guide to Sulfo DBCO-Amine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo DBCO-Amine, a key reagent in protein engineering, focusing on its application in bioorthogonal chemistry. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed technical information, experimental protocols, and quantitative data to facilitate its effective use in the laboratory.
Introduction to this compound and Bioorthogonal Chemistry
This compound (Sulfo-Dibenzocyclooctyne-Amine) is a water-soluble derivative of DBCO, a class of cyclooctynes widely used in copper-free click chemistry. This bioorthogonal reaction, specifically known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the rapid and highly specific reaction between a strained alkyne (like DBCO) and an azide-functionalized molecule to form a stable triazole linkage. The key advantage of SPAAC is its ability to proceed efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it an ideal tool for modifying biological molecules in living systems.
The this compound reagent possesses a primary amine group, allowing for its conjugation to proteins and other biomolecules through various amine-reactive chemistries. The presence of a sulfonate group imparts high water solubility, which is advantageous for bioconjugation reactions in aqueous buffers and for in vivo applications.
Key Features of this compound:
-
High Water Solubility: The sulfonate group enhances solubility in aqueous buffers, simplifying reaction setup and improving the biocompatibility of the resulting conjugates.
-
Bioorthogonal Reactivity: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in biological systems.
-
Copper-Free Reaction: SPAAC eliminates the need for toxic copper catalysts, making it suitable for live-cell imaging and in vivo studies.
-
Amine-Reactivity: The primary amine handle allows for straightforward conjugation to proteins and other molecules using established crosslinking chemistries.
Quantitative Data on SPAAC Reactions with this compound
The efficiency and kinetics of the SPAAC reaction are critical parameters for successful bioconjugation. The following tables summarize key quantitative data for reactions involving this compound and related DBCO derivatives.
Table 1: Second-Order Rate Constants of this compound with Model Azides in Various Buffers
| Buffer (pH) | Temperature (°C) | Azide Moiety | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS (7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 |
| PBS (7.0) | 25 | 3-azido-L-alanine | 0.32 |
| HEPES (7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 |
| HEPES (7.0) | 25 | 3-azido-L-alanine | 0.55 |
| DMEM | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 |
| DMEM | 37 | 3-azido-L-alanine | 0.59 |
| RPMI | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 |
| RPMI | 37 | 3-azido-L-alanine | 0.27 |
Data compiled from studies on SPAAC reaction kinetics.
Table 2: Comparison of Second-Order Rate Constants for Different DBCO Reagents
| DBCO Reagent | Azide Moiety | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| This compound | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 1.22 |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | Slower than this compound |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 0.37 |
This table illustrates the effect of steric hindrance and PEGylation on reaction rates. The smaller, unconjugated this compound exhibits the highest reactivity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Labeling a Protein with this compound via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester crosslinker.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Amine-reactive NHS ester (e.g., BS3, a water-soluble crosslinker)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (for purification)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
NHS Ester Activation: Immediately before use, dissolve the NHS ester in the Reaction Buffer to a concentration of 10 mM.
-
This compound Preparation: Dissolve this compound in the Reaction Buffer to a concentration of 10 mM.
-
Reaction Mixture: a. Add the NHS ester solution to the protein solution at a 10- to 20-fold molar excess. b. Incubate for 30 minutes at room temperature with gentle mixing. c. Add this compound to the reaction mixture at a 5- to 10-fold molar excess over the protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). Further characterization can be performed using mass spectrometry.
Protocol for Cell Surface Glycan Labeling and Imaging
This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling using a this compound conjugate.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
Fluorescently labeled this compound (prepared by conjugating a fluorescent dye with an amine-reactive group to this compound)
-
Wash Buffer: PBS
-
Imaging Buffer: Phenol red-free medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Add the azide-modified sugar to the cell culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
Cell Preparation for Labeling: a. Gently wash the cells twice with pre-warmed PBS to remove residual medium and unincorporated azide sugar.
-
Fluorescent Labeling: a. Dilute the fluorescently labeled this compound conjugate in Imaging Buffer to a final concentration of 1-10 µg/mL. b. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: a. Remove the labeling solution and wash the cells three times with pre-warmed Imaging Buffer to remove unbound conjugate.
-
Imaging: a. Add fresh Imaging Buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a signaling pathway where this compound can be applied.
Experimental Workflow for Antibody-Drug Conjugation
The Role of the Sulfonate Group in Sulfo DBCO-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific functional groups is a cornerstone of modern chemical biology and drug development. Among these, the sulfonate group plays a pivotal role in modulating the physicochemical properties of bioconjugation reagents. This in-depth technical guide explores the core functions and advantages conferred by the sulfonate group in Sulfo DBCO-Amine, a key reagent in copper-free click chemistry.
Core Concepts: DBCO, SPAAC, and the Need for Solubility
This compound is a heterobifunctional linker designed for bioorthogonal chemistry. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules.
-
Amine Group (-NH2): A primary amine that allows for covalent attachment to molecules containing carboxylic acids or their activated esters (e.g., NHS esters).
-
Sulfonate Group (-SO3H): A highly polar, negatively charged functional group that dictates the reagent's solubility and overall performance in biological systems.
The primary application of this compound is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds rapidly and selectively within complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo studies and applications involving sensitive biomolecules.
However, the core DBCO structure is inherently hydrophobic. This poor water solubility presents a significant challenge for researchers, as most bioconjugation reactions are performed in aqueous buffers. The introduction of the sulfonate group directly addresses this limitation.
The Impact of the Sulfonate Group on Physicochemical Properties
The presence of the sulfonate group dramatically alters the properties of the DBCO-Amine molecule, transforming it from a water-insoluble reagent into a highly hydrophilic and versatile tool for bioconjugation.
Enhanced Aqueous Solubility
The most critical role of the sulfonate group is to impart high water solubility. Sulfonic acids are strong acids, meaning they are deprotonated and negatively charged over a wide pH range. This charge, combined with the polarity of the sulfonate group, allows the molecule to readily dissolve in aqueous buffers such as PBS, obviating the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and cell viability.
Reduced Aggregation and Non-Specific Binding
Hydrophobic molecules tend to aggregate in aqueous environments to minimize their interaction with water. The non-sulfonated DBCO-Amine is prone to this, which can lead to precipitation and reduced reactivity. The hydrophilic sulfonate group prevents this aggregation, ensuring the reagent remains monomeric and fully reactive in solution. Furthermore, this increased hydrophilicity reduces non-specific binding to proteins and cell surfaces, resulting in cleaner reactions and lower background signals in imaging applications.
Improved Reaction Efficiency and Reproducibility
By ensuring the reagent is fully solvated in the reaction buffer, the sulfonate group leads to more efficient and reproducible conjugations. It eliminates issues related to poor solubility, which can be a hidden source of variability in experimental results. This is particularly crucial in the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs, where precise control over the degree of labeling is essential.
Data Presentation: A Quantitative Comparison
The difference in hydrophilicity between this compound and its non-sulfonated counterpart can be quantitatively expressed using the partition coefficient, LogP. The XLogP3 is a computationally predicted value where lower (or more negative) values indicate higher hydrophilicity.
| Property | This compound | DBCO-Amine | Key Advantage of Sulfonation |
| Molecular Formula | C₂₁H₂₁N₃O₅S | C₁₈H₁₆N₂O | - |
| Molecular Weight | 427.47 g/mol | 276.33 g/mol | Minimal mass addition relative to benefit. |
| Aqueous Solubility | Soluble in Water, DMSO, DMF | Insoluble in water | Enables reactions in 100% aqueous buffers, crucial for biomolecule stability. |
| XLogP3 Value | -2.1 | 1.9 |
An In-depth Technical Guide to Sulfo DBCO-Amine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo DBCO-Amine, a key reagent in bioconjugation and drug development. It details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC).
Core Properties of this compound
This compound is a water-soluble derivative of dibenzocyclooctyne (DBCO) containing a terminal amine group. The presence of a sulfonate group significantly enhances its hydrophilicity, making it an ideal reagent for bioconjugation reactions in aqueous environments.[1][2][3] This feature allows for the efficient labeling of biomolecules with minimal use of organic co-solvents, which can be detrimental to protein structure and function.
| Property | Value | References |
| Molecular Formula | C21H21N3O5S | [4][5] |
| Molecular Weight | ~427.5 g/mol | |
| Appearance | Slightly yellow to slightly grey crystalline solid | |
| Solubility | Water, DMSO, DMF | |
| Purity | >95% (typically analyzed by HPLC) | |
| Storage | -20°C, desiccated |
Key Applications
The primary application of this compound lies in copper-free click chemistry , specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of a DBCO-modified molecule with an azide-containing counterpart with high efficiency and specificity under biocompatible conditions.
Key applications include:
-
Bioconjugation: Labeling of proteins, peptides, antibodies, and nucleic acids.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC Synthesis: As a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
-
Surface Modification: Functionalization of surfaces for various biomedical and research applications.
-
Molecular Imaging: Attachment of imaging agents (e.g., fluorescent dyes) to biomolecules for in vitro and in vivo tracking.
Experimental Protocols
General Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a straightforward and robust method for bioconjugation. The general workflow involves the preparation of an azide-containing biomolecule and a DBCO-functionalized molecule, followed by their reaction to form a stable triazole linkage.
References
In-Depth Technical Guide: Storage and Stability of Sulfo DBCO-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, stability, and handling of Sulfo DBCO-Amine, a critical reagent in bioconjugation and drug development. The information presented is synthesized from publicly available data sheets and relevant scientific literature to ensure best practices for maintaining the integrity and reactivity of this compound.
Core Concepts: Understanding this compound
This compound is a hydrophilic, amine-reactive building block containing a dibenzocyclooctyne (DBCO) moiety. The DBCO group is central to its utility, enabling copper-free "click chemistry" reactions—specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-containing molecules. This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. The sulfonate group confers enhanced water solubility, a crucial feature for bioconjugation applications.
Recommended Storage and Handling
Proper storage is paramount to preserving the shelf-life and performance of this compound. The following table summarizes the recommended conditions based on supplier data sheets.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2][3][4][5] |
| Storage Atmosphere | Desiccate / Protect from moisture | |
| Light Sensitivity | Protect from light | |
| Form | Solid / Crystalline | |
| Shipping Conditions | Ambient or Frozen |
Key Handling Guidelines:
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture contamination, it is best practice to aliquot the solid compound into smaller, single-use vials upon receipt.
-
Inert Atmosphere: For long-term storage, flushing vials with an inert gas like argon or nitrogen can help displace oxygen and moisture, further preserving the compound's integrity.
-
Solution Preparation: When preparing solutions, use anhydrous solvents for organic preparations. For aqueous applications, use high-purity, nuclease-free water. Prepare solutions fresh for optimal performance.
Stability Profile
While extensive, long-term quantitative stability data for this compound is not widely published, its use in kinetic studies provides insight into its short-term stability under specific experimental conditions.
Stability in Aqueous Buffers
A study investigating the kinetics of SPAAC reactions utilized this compound as a model alkyne. This research implicitly demonstrates the compound's stability over the course of the experiments in various aqueous buffers, including PBS, HEPES, MES, and borate, at pH values ranging from acidic to basic and at temperatures of 25°C and 37°C. The ability to generate consistent kinetic data suggests that this compound does not undergo significant degradation under these short-term solution conditions.
Potential Degradation Pathways
No specific degradation pathways for this compound have been formally published. However, based on the chemical nature of the molecule and general knowledge of related compounds, potential degradation routes can be proposed. The primary points of instability are likely the strained cyclooctyne ring and the amine functionality.
-
Oxidation: The amine group can be susceptible to oxidation, particularly in the presence of trace metals and oxygen.
-
Hydrolysis of the Amide Bond: While generally stable, the amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods.
-
DBCO Ring Reactivity: The strained alkyne of the DBCO group, while essential for its reactivity with azides, can also react with other nucleophiles, such as thiols. Studies on other DBCO derivatives have shown potential degradation in the presence of reducing agents like glutathione (GSH).
The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A definitive stability-indicating assay for this compound would involve monitoring its concentration over time under various conditions.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the chemical stability of a reagent like this compound.
Caption: General workflow for assessing chemical stability.
Detailed Methodology for a Kinetic/Stability Study (Adapted from Literature)
This protocol describes how to assess the reactivity, and by extension, the short-term stability of this compound in solution using UV-Vis spectrophotometry.
Objective: To determine the rate of reaction of this compound with an azide, which indirectly confirms its stability and activity in the reaction buffer.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired reaction buffer. A typical concentration might be 1-10 mM.
-
Prepare a stock solution of the azide-containing molecule in the same buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Acquire a UV-Vis spectrum of this compound to determine its maximum absorbance wavelength (λmax), which is approximately 309 nm.
-
-
Kinetic Measurement:
-
In a quartz cuvette, add the reaction buffer and the this compound solution to a final concentration that gives an appropriate absorbance reading (typically between 0.1 and 1.0).
-
Initiate the reaction by adding a known excess of the azide solution.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the DBCO chromophore over time. The consumption of the DBCO group leads to a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Plot the absorbance values versus time.
-
The rate of disappearance of this compound can be used to calculate reaction kinetics. A stable, reactive compound will exhibit predictable, reproducible kinetics. Any deviation may suggest instability or degradation.
-
This method allows for the functional assessment of this compound's stability in a given buffer system over the time course of an experiment. For long-term stability, HPLC-based methods that can separate the parent compound from potential degradants are more appropriate.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Sulfo DBCO-Amine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Sulfo DBCO-Amine in bioconjugation. This reagent is a key tool for introducing a dibenzocyclooctyne (DBCO) moiety onto biomolecules containing carboxyl groups or activated esters. The introduced DBCO group can then readily participate in copper-free click chemistry reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1][2] This two-step approach allows for the efficient and specific conjugation of diverse biomolecules under mild, aqueous conditions, making it ideal for applications in drug development, proteomics, and diagnostics.[3]
The hydrophilic nature of the sulfonated group significantly improves the water solubility of the DBCO reagent and the resulting conjugates, minimizing aggregation and improving reaction efficiency in biological media.[2]
Principle of this compound Bioconjugation
The bioconjugation process using this compound involves two primary stages:
-
Amide Bond Formation: The primary amine group of this compound reacts with an activated carboxyl group (e.g., an N-hydroxysuccinimide (NHS) ester) on the target biomolecule to form a stable amide bond. Alternatively, a carboxyl group on the target molecule can be activated in situ using carbodiimide chemistry (e.g., with EDC and Sulfo-NHS) to react with this compound.[4]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group, now attached to the biomolecule, undergoes a highly efficient and specific reaction with an azide-functionalized molecule. This "click" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups. The reaction does not require a cytotoxic copper catalyst, making it suitable for live-cell labeling and in vivo applications.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Amide Bond Formation (Carbodiimide Chemistry) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Recommended Buffers | MES Buffer, Phosphate Buffered Saline (PBS) | Phosphate Buffered Saline (PBS), HEPES Buffer |
| pH Range | 4.5 - 7.5 | 7.0 - 8.5 |
| Molar Excess of Reagents | 1.2-fold molar excess of EDC/Sulfo-NHS over this compound | 1.5 - 5.0 mole equivalents of the component in higher abundance |
| Reaction Temperature | Room temperature or 4°C | 4°C - 37°C |
| Reaction Time | 2 hours to overnight | Less than 12 hours, can be extended for improved efficiency |
| Quenching Reagents | 1 M Tris-HCl, pH 8.0 | Not typically required |
Experimental Protocols
Protocol 1: Labeling a Carboxyl-Containing Protein with this compound
This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC and Sulfo-NHS chemistry.
Materials:
-
Carboxyl-containing protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the carboxyl-containing protein in Activation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, add a 1.2-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of this compound to the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction of the DBCO-labeled protein (from Protocol 1) with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Azide-Containing Molecule:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Add the DBCO-labeled protein to the azide-functionalized molecule solution. It is recommended to use a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing molecule.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reactions can also be performed at 37°C to increase efficiency.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess reagents using size-exclusion chromatography or dialysis.
-
Visualizations
References
Application Notes and Protocols for the Conjugation of Sulfo-DBCO-Amine to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with functional small molecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Sulfo-DBCO-Amine is a key reagent in this field, providing a water-soluble dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the highly specific and efficient attachment of azide-containing molecules to the DBCO-modified protein in aqueous environments without the need for cytotoxic copper catalysts.
This document provides detailed protocols for the conjugation of Sulfo-DBCO-Amine to carboxyl groups on proteins using the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step method activates the carboxylic acid groups on proteins (e.g., on aspartic acid, glutamic acid residues, or the C-terminus) to form a stable Sulfo-NHS ester, which then efficiently reacts with the primary amine of Sulfo-DBCO-Amine to form a stable amide bond.
Principle of the Reaction
The conjugation process is a two-step reaction. First, the carboxyl groups on the protein are activated with EDC and Sulfo-NHS to form a semi-stable O-acylisourea intermediate that is then converted to a more stable amine-reactive Sulfo-NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0). In the second step, the amine group of Sulfo-DBCO-Amine reacts with the Sulfo-NHS ester-activated protein to form a stable amide linkage, thereby attaching the DBCO moiety to the protein. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.0).
Data Presentation
The degree of labeling (DOL), which represents the average number of Sulfo-DBCO-Amine molecules conjugated to a single protein molecule, is a critical parameter for optimizing the performance of the final conjugate. The DOL can be controlled by varying the molar ratio of Sulfo-DBCO-Amine to the protein during the conjugation reaction. While the optimal DOL is application-dependent, the following table provides expected DOL ranges based on the molar excess of Sulfo-DBCO-Amine used.
| Molar Excess of Sulfo-DBCO-Amine to Protein | Expected Degree of Labeling (DOL) |
| 5-fold | 1 - 3 |
| 10-fold | 3 - 5 |
| 20-fold | 5 - 8 |
| 40-fold | 8 - 12 |
| Note: These are estimated values and the actual DOL may vary depending on the protein, buffer conditions, and reaction time. Optimization is recommended for each specific application. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Sulfo-DBCO-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Two-Step Conjugation of Sulfo-DBCO-Amine to a Protein
This protocol describes a general method for labeling a protein with Sulfo-DBCO-Amine.
1. Protein Preparation and Buffer Exchange: a. Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
2. Activation of Protein Carboxyl Groups: a. Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer. b. Add a 10 to 50-fold molar excess of EDC to the protein solution. c. Immediately add a 25 to 125-fold molar excess of Sulfo-NHS to the protein solution. d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with Sulfo-DBCO-Amine: a. Prepare a stock solution of Sulfo-DBCO-Amine in water or DMSO. b. Add the desired molar excess of Sulfo-DBCO-Amine (e.g., 5 to 40-fold) to the activated protein solution. c. Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.
5. Purification of the DBCO-Protein Conjugate: a. Remove excess Sulfo-DBCO-Amine and reaction byproducts using a desalting column or dialysis against PBS. b. Collect the purified protein conjugate.
Protocol 2: Characterization of the DBCO-Protein Conjugate
The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry.
1. UV-Vis Measurement: a. Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309). Sulfo-DBCO-Amine has a characteristic absorbance maximum around 308-309 nm.
2. Calculation of Degree of Labeling (DOL): a. Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DBCO group at 280 nm: Protein Concentration (M) = (A280 - (A309 x CF)) / ε_protein Where:
- CF is the correction factor (A280 of DBCO / A309 of DBCO). A correction factor of 1.089 has been reported for a DBCO-NHS ester.
- ε_protein is the molar extinction coefficient of the protein at 280 nm. b. Calculate the concentration of the DBCO moiety using the Beer-Lambert law: DBCO Concentration (M) = A309 / ε_DBCO Where:
- ε_DBCO is the molar extinction coefficient of Sulfo-DBCO-Amine at 309 nm. Note: This value should be determined experimentally or obtained from the supplier. c. Calculate the DOL: DOL = DBCO Concentration / Protein Concentration
Visualizations
Caption: Chemical reaction pathway for conjugating Sulfo-DBCO-Amine to a protein.
Caption: Experimental workflow for the conjugation of Sulfo-DBCO-Amine to proteins.
Application Note: Sulfo DBCO-Amine Antibody Labeling Protocol
This application note provides a detailed protocol for the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to an antibody. The resulting DBCO-labeled antibody can be used in copper-free click chemistry reactions, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation with azide-containing molecules such as fluorescent dyes, drugs, or other biomolecules.[1][2][3] This method is ideal for creating antibody conjugates for a variety of applications in research, diagnostics, and therapeutics.[1][]
The protocol described here focuses on the use of an amine-reactive Sulfo-DBCO-NHS ester, which targets primary amines (e.g., lysine residues) on the antibody, providing a straightforward and efficient method for DBCO labeling.
Principle of the Method
The labeling process involves a two-step approach. First, the antibody is functionalized with a DBCO group using a Sulfo-DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amine groups on the antibody to form a stable amide bond. The resulting DBCO-labeled antibody is then purified to remove any unreacted labeling reagent. In the second step, the DBCO-modified antibody is ready for a highly efficient and bioorthogonal "click chemistry" reaction with an azide-modified molecule of interest. The polyethylene glycol (PEG) spacer often included in these reagents enhances solubility and reduces steric hindrance.
Data Presentation
The following table summarizes typical quantitative data and recommended parameters for the antibody labeling protocol.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | A concentration of 2-5 mg/mL is often a good starting point. |
| Molar Excess of Sulfo-DBCO-NHS Ester | 5 to 20-fold | A 6-fold molar excess can yield an average degree of labeling of 1.5. Starting with a 5-10 fold excess is recommended. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2 - 7.5 | Amine-free buffers such as HEPES or borate buffer can also be used. |
| Reaction Time | 1 - 2 hours at room temperature or 2 - 12 hours at 4°C | Incubation for 1 hour at room temperature is a common starting point. |
| Purification Method | Size-exclusion chromatography or dialysis | To remove unreacted DBCO reagent. |
| Degree of Labeling (DOL) | 1.5 - 5 | The desired DOL can be achieved by varying the molar excess of the DBCO reagent. |
Experimental Protocols
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-DBCO-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Protocol for Antibody Labeling with Sulfo-DBCO-NHS Ester
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
-
Preparation of Sulfo-DBCO-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-DBCO-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess of the Sulfo-DBCO-NHS ester stock solution to the antibody solution. A 5 to 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Purification of the DBCO-Labeled Antibody:
-
Purify the DBCO-labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS to remove unreacted Sulfo-DBCO-NHS ester.
-
-
Characterization of the DBCO-Labeled Antibody (Optional):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group).
-
Protocol for Click Chemistry Conjugation
-
Reaction Setup:
-
Prepare a solution of the azide-modified molecule of interest.
-
Add the azide-modified molecule to the purified DBCO-labeled antibody solution at a 2- to 3-fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-8 hours at room temperature or for 12-24 hours at 4°C.
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate using size-exclusion chromatography to remove any unreacted azide-modified molecule.
-
-
Characterization of the Final Conjugate:
-
The final conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of antibody activity.
-
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for labeling an antibody with Sulfo-DBCO-NHS Ester.
Caption: Workflow for the copper-free click chemistry conjugation.
References
Application Note: Protocol for Labeling Carboxyl-Containing Molecules with Sulfo DBCO-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent labeling of molecules containing carboxylic acid groups with Sulfo DBCO-Amine. This method introduces a dibenzocyclooctyne (DBCO) moiety, a key component for copper-free click chemistry, onto the target molecule. The process relies on a robust and widely used two-step carbodiimide reaction. First, the carboxyl group is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimde (Sulfo-NHS). This activation step forms a semi-stable Sulfo-NHS ester. This intermediate is then subjected to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond and a DBCO-labeled molecule.
The resulting DBCO-functionalized molecule is ready for highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules in aqueous environments, without the need for a cytotoxic copper catalyst. The hydrophilic nature of the Sulfo-DBCO reagent enhances the water solubility of the final conjugate. This protocol is applicable for labeling a wide range of molecules, including proteins, peptides, and other biomolecules, for applications in bioconjugation, diagnostics, and drug delivery.
Chemical Reaction Pathway
The labeling process occurs in two primary stages:
-
Activation: The carboxyl group (-COOH) on the target molecule is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with amines, but it is prone to hydrolysis. The inclusion of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester.
-
Conjugation: The primary amine (-NH2) of this compound reacts with the activated Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated labeling.
Experimental Protocol
This protocol outlines the general steps for labeling a carboxyl-containing molecule. Optimization may be required depending on the specific molecule.
Materials and Reagents
-
Carboxyl-containing molecule
-
This compound (e.g., from BroadPharm, Vector Labs)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. (Note: Do not use buffers containing primary amines or carboxylates like Tris, glycine, or acetate).
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents if necessary.
-
Desalting spin columns or dialysis equipment for purification.
Reagent Preparation
-
Molecule Solution: Dissolve the carboxyl-containing molecule in the appropriate buffer. For proteins, a concentration of 0.5-5 mg/mL is typical.
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent like water or DMSO.
-
EDC Solution: Immediately before use, prepare a stock solution of EDC (e.g., 10 mg/mL or ~50 mM) in Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions.
-
Sulfo-NHS Solution: Immediately before use, prepare a stock solution of Sulfo-NHS (e.g., 10 mg/mL or ~45 mM) in Activation Buffer.
Labeling Procedure
The following procedure is based on a two-step method to maximize efficiency and minimize side reactions.
Step 1: Activation of Carboxyl Groups
-
Transfer the solution of your carboxyl-containing molecule to a reaction tube.
-
Add the freshly prepared EDC solution to the molecule solution. A 2-10 fold molar excess of EDC over the carboxyl-containing molecule is typically recommended.
-
Immediately add the freshly prepared Sulfo-NHS solution. A 2-5 fold molar excess of Sulfo-NHS over the molecule is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation with this compound
-
Add the this compound solution to the activated molecule solution. A 10- to 50-fold molar excess of the amine-containing reagent over the carboxyl-molecule is often used to ensure efficient labeling and to minimize potential crosslinking of the target molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., PBS) if necessary. The reaction of the Sulfo-NHS ester with the primary amine is most efficient at a pH range of 7-8.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
Step 3: Quenching the Reaction (Optional)
-
To stop the reaction and hydrolyze any unreacted Sulfo-NHS esters, add Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
Step 4: Purification of the DBCO-Labeled Molecule
-
Remove excess, unreacted this compound and other reaction byproducts using a desalting spin column, dialysis, or size-exclusion chromatography. For proteins, recovery is typically greater than 85%.
-
The purified DBCO-labeled molecule is now ready for subsequent copper-free click chemistry reactions or can be stored appropriately (typically at -20°C).
Experimental Workflow Diagram
Application Notes and Protocols for Sulfo DBCO-Amine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for Sulfo DBCO-Amine in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This powerful, copper-free conjugation method is invaluable for the precise and stable ligation of biomolecules in a variety of research and drug development applications.
Core Principles of this compound Click Chemistry
This compound is a key reagent in bioorthogonal chemistry, enabling the covalent modification of molecules in complex biological environments without the need for toxic catalysts. The reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is driven by the high ring strain of the dibenzocyclooctyne (DBCO) group. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH.[1][] The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[3]
The "Sulfo" group enhances the water solubility of the molecule, making it particularly suitable for reactions in aqueous buffers commonly used for biological samples.[4] The terminal amine group on this compound provides a versatile handle for its initial conjugation to molecules or surfaces bearing activated esters (like NHS esters) or carboxylic acids (via EDC/NHS chemistry). However, the primary focus of these notes is the subsequent click reaction of the DBCO moiety with an azide.
Quantitative Data for this compound Click Chemistry Reactions
The efficiency of the SPAAC reaction is influenced by several factors, including buffer composition, pH, temperature, and the concentration of reactants. The following table summarizes key quantitative data to guide the optimization of your experimental design.
| Parameter | Recommended Conditions | Key Considerations | Source(s) |
| pH Range | 7.0 - 8.5 | Higher pH values generally increase reaction rates, except in HEPES buffer.[5] Amine-free buffers are essential to prevent side reactions with any activated esters if present. | |
| Recommended Buffers | Phosphate Buffered Saline (PBS), HEPES, Borate Buffer | HEPES buffer at pH 7 has been shown to yield high rate constants. PBS is widely used but may result in slower kinetics compared to HEPES. Avoid buffers containing azides. | |
| Temperature | 4°C to 37°C | Reactions are efficient at room temperature (25°C) and physiological temperature (37°C). Lower temperatures (4°C) can be used, but may require longer incubation times. | |
| Reaction Time | 1 - 12 hours | Typical reaction times are less than 12 hours. Reactions can often go to completion in 2-4 hours at room temperature. Longer incubation can improve efficiency, especially at lower concentrations or temperatures. | |
| Molar Ratio | 1.5 - 20 fold molar excess of one reagent | A molar excess of the less critical or more easily accessible component is recommended to drive the reaction to completion. For labeling proteins, a 10- to 50-fold molar excess of the DBCO reagent may be used. | |
| Solvent | Aqueous buffers, DMSO, DMF | This compound is soluble in water, DMSO, and DMF. When using organic solvents to dissolve reagents, the final concentration in the reaction mixture should be kept low (typically <10-20%) to avoid denaturation of proteins. |
Experimental Protocols
This section provides a detailed, step-by-step guide for a typical SPAAC reaction using a molecule already functionalized with this compound and an azide-containing binding partner.
Protocol 1: General Protocol for this compound Click Reaction
This protocol describes the conjugation of a this compound-labeled molecule to an azide-functionalized molecule.
Materials:
-
This compound functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule in a compatible buffer
-
Reaction Buffer: Amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4), 20 mM HEPES, or 100 mM carbonate/bicarbonate buffer.
-
Anhydrous DMSO or DMF (if needed to dissolve a hydrophobic azide-containing molecule)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Reactants:
-
Ensure your this compound functionalized molecule is in the chosen reaction buffer at a known concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Dissolve the azide-containing molecule in the reaction buffer. If the azide-containing molecule has limited aqueous solubility, it can be first dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.
-
-
Initiate the Click Reaction:
-
Combine the this compound functionalized molecule and the azide-functionalized molecule in a microcentrifuge tube.
-
It is recommended to use a 1.5 to 5-fold molar excess of one of the components to ensure the complete consumption of the limiting reagent.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 4-12 hours or at 37°C for a shorter duration. Alternatively, the reaction can be performed at 4°C for 12-24 hours. Gentle mixing during incubation can be beneficial.
-
-
Purification:
-
Following incubation, remove the excess, unreacted reagents and byproducts. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, depending on the size of the conjugated product.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Click Chemistry
Caption: Workflow for this compound SPAAC conjugation.
Diagram 2: Signaling Pathway of the SPAAC Reaction
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.
References
Application Notes and Protocols for Sulfo DBCO-Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the selection of appropriate buffer systems for Sulfo DBCO-Amine reactions, a cornerstone of copper-free click chemistry. Detailed protocols for the bioconjugation of amine-containing molecules are also presented, ensuring efficient and reproducible results for applications in drug development, diagnostics, and fundamental research.
Introduction to this compound Chemistry
Sulfo Dibenzocyclooctyne (Sulfo DBCO) reagents are essential tools for bioorthogonal conjugation. The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This bioorthogonal nature allows for the precise labeling and conjugation of biomolecules in complex biological samples without the need for a cytotoxic copper catalyst. The "Sulfo" group, a sulfonate, imparts hydrophilicity to the DBCO molecule, enhancing its solubility in aqueous buffers and minimizing aggregation of the resulting conjugates.
The primary amine group on this compound allows for its conjugation to carboxyl-containing molecules through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). Alternatively, a Sulfo-DBCO-NHS ester can be directly reacted with primary amines on biomolecules like proteins and antibodies.
Buffer Selection for Optimal Reaction Efficiency
The choice of buffer is critical for successful this compound reactions, as it influences both the initial amine coupling (if applicable) and the subsequent copper-free click reaction.
Recommended Buffers and pH
For the initial conjugation of this compound to a carboxyl group (via EDC/Sulfo-NHS chemistry) or the reaction of a Sulfo-DBCO-NHS ester with an amine, a pH range of 7-9 is generally recommended to balance the reaction rate and the stability of the NHS ester. Hydrolysis of the NHS ester is a competing reaction that increases at higher pH.
For the subsequent SPAAC (copper-free click) reaction, a near-neutral to slightly basic pH is also favored. Studies have shown that higher pH values can generally increase the reaction rates of SPAAC.
Recommended Buffers:
-
Phosphate Buffered Saline (PBS): A widely used buffer compatible with most biomolecules, typically at a pH of 7.2-7.4. However, it's important to note that some studies have shown PBS to exhibit lower reaction rates compared to other buffers like HEPES.
-
HEPES Buffer: A non-amine containing buffer that has been shown to yield higher reaction rates for SPAAC compared to PBS at the same pH.
-
Borate Buffer: Can be used for amine coupling at a pH range of 8.0-8.5.
-
Carbonate/Bicarbonate Buffer: A suitable buffer for conjugation to amino-modified oligonucleotides, often used at a pH of 9.
Buffers to Avoid:
-
Amine-Containing Buffers: Buffers such as Tris and glycine should be avoided during the NHS ester coupling step as they contain primary amines that will compete with the target molecule for reaction with the NHS ester.
-
Azide-Containing Buffers: Buffers containing sodium azide should not be used as the azide will react with the DBCO group.
Quantitative Data on Reaction Kinetics
The efficiency of the SPAAC reaction is influenced by the buffer system, pH, and the nature of the azide. The following table summarizes kinetic data from a study investigating the reaction of this compound with an azide-modified glucopyranoside.
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| MES | 5-6 | 25 | N/A (Generally lower rates observed at lower pH) |
| Borate | 8-9 | 25 | N/A (Generally higher rates observed at higher pH) |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside.
Key Observations:
-
HEPES buffer at pH 7 demonstrated the highest reaction rate constant compared to PBS at the same pH.
-
Higher pH values generally led to increased reaction rates, with the exception of HEPES buffer.
-
The presence of a PEG linker on the DBCO molecule was found to enhance reaction rates by approximately 31%.
Experimental Protocols
Protocol 1: Labeling of Amine-Containing Proteins with Sulfo-DBCO-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) with Sulfo-DBCO-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Sulfo-DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the Sulfo-DBCO-NHS ester to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a 10 mM stock solution of Sulfo-DBCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the 10 mM Sulfo-DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Sulfo-DBCO-NHS ester and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.
-
Protocol 2: Conjugation of a Carboxyl-Containing Molecule with this compound using EDC/Sulfo-NHS
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.
-
-
Conjugation with this compound:
-
Add this compound to the activated molecule solution. A 1.5 to 10-fold molar excess of this compound is a good starting point, but this may need to be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the Sulfo DBCO-conjugated molecule using a desalting column or dialysis to remove excess reagents and byproducts.
-
Visualizations
Application Notes and Protocols for Sulfo DBCO-Amine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sulfo DBCO-Amine in proteomics, a key reagent in the field of chemical biology for the study of protein structure, function, and interactions. The protocols detailed below offer step-by-step guidance for the labeling of protein carboxyl groups and subsequent analysis in a proteomics workflow.
Introduction to this compound
This compound is a water-soluble chemical probe used in bioorthogonal chemistry.[1][2] Its primary utility lies in the derivatization of molecules containing carboxyl groups (such as aspartic acid, glutamic acid, and the C-terminus of proteins) or activated esters with a dibenzocyclooctyne (DBCO) moiety.[1][2] The DBCO group is a strained alkyne that readily participates in a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[3] The sulfonate group imparts high water solubility to the reagent, making it ideal for use in aqueous biological systems without the need for organic co-solvents that can denature proteins.
In proteomics, this compound, in conjunction with carbodiimide chemistry (using reagents like EDC and Sulfo-NHS), provides a powerful tool for labeling and subsequently identifying and quantifying proteins based on the presence of accessible carboxyl groups. This approach can be applied to various areas of proteomic research, including the identification of post-translational modifications, mapping of protein-protein interactions, and the discovery of drug targets.
Key Applications in Proteomics
-
Mapping Protein Carboxyl Modifications: Identification and quantification of modifications on aspartate and glutamate residues, which can be important for protein function and signaling.
-
Analysis of Protein C-termini: Selective labeling and enrichment of C-terminal peptides for improved protein identification and characterization.
-
Protein-Protein Interaction Studies: Cross-linking of interacting proteins where one partner is labeled with an azide and the other with DBCO via their carboxyl groups.
-
Quantitative Proteomics: In combination with stable isotope labeling techniques, this compound can be used for the relative or absolute quantification of proteins in different biological samples.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a proteomics workflow. Optimization may be required for specific proteins or experimental systems.
Protocol 1: Labeling of Protein Carboxyl Groups with this compound
This protocol describes the activation of protein carboxyl groups with EDC and Sulfo-NHS, followed by labeling with this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the reaction buffer.
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of 5 mM and 10 mM, respectively.
-
Incubate the reaction for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Labeling with this compound:
-
Immediately add this compound to the reaction mixture. A 10 to 20-fold molar excess of this compound over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 5 minutes at room temperature to quench the reaction and hydrolyze any unreacted Sulfo-NHS esters.
-
Removal of Excess Reagents: Remove excess, unreacted reagents by buffer exchange using a desalting column or dialysis. The labeled protein is now ready for downstream applications.
Protocol 2: Click Chemistry Reaction with an Azide-Containing Reporter
This protocol describes the reaction of the DBCO-labeled protein with an azide-functionalized reporter molecule (e.g., biotin-azide for enrichment or a fluorescent azide for detection).
Materials:
-
DBCO-labeled protein from Protocol 1
-
Azide-containing reporter molecule (e.g., Azide-PEG4-Biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve the DBCO-labeled protein in the reaction buffer.
-
Add the azide-containing reporter molecule to the protein solution. A 3 to 5-fold molar excess of the azide reporter over the DBCO-labeled protein is recommended.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time can be optimized based on the specific reactants.
-
Purification: The resulting conjugate can be purified from excess azide reporter using size-exclusion chromatography or dialysis, if necessary.
Protocol 3: Enrichment and Proteomic Analysis of Labeled Peptides
This protocol outlines the steps for enriching the biotin-azide labeled peptides for mass spectrometry analysis.
Materials:
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Biotinylated protein conjugate from Protocol 2
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Trypsin (mass spectrometry grade)
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Dithiothreitol (DTT)
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Iodoacetamide (IAA)
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Streptavidin-agarose beads or magnetic beads
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Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
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Elution buffer (e.g., 0.1% trifluoroacetic acid or a solution containing biotin)
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LC-MS/MS system
Procedure:
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Protein Digestion:
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Denature the biotinylated protein sample in a buffer containing urea or guanidinium chloride.
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Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.
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Digest the protein into peptides using trypsin.
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Enrichment of Biotinylated Peptides:
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Incubate the peptide mixture with streptavidin beads to capture the biotinylated peptides.
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Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
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Elution of Peptides: Elute the captured peptides from the streptavidin beads.
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LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled peptides and the corresponding proteins.
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Data Analysis: Use appropriate proteomics software to search the MS/MS data against a protein database to identify the labeled proteins and quantify their abundance.
Quantitative Data Presentation
While specific quantitative data for proteomics studies utilizing this compound is not yet widely published in a format suitable for direct comparison, the following table illustrates how such data could be presented. This hypothetical example shows the relative quantification of carboxyl-modified proteins in a treated versus a control sample.
| Protein ID | Gene Name | Description | Fold Change (Treated/Control) | p-value | Number of Unique Peptides Identified |
| P02768 | ALB | Serum albumin | 1.2 | 0.045 | 15 |
| Q9Y6K9 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.5 | 0.001 | 8 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 0.350 | 12 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 3.1 | <0.001 | 5 |
| P08670 | VIM | Vimentin | 0.8 | 0.060 | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a proteomics experiment using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Sulfo DBCO-Amine Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during Sulfo DBCO-Amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a water-soluble reagent used to introduce a dibenzocyclooctyne (DBCO) moiety onto molecules containing carboxyl groups or their activated esters (e.g., NHS esters). This is typically achieved through a stable amide bond formation. The introduced DBCO group can then react with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The sulfonate group enhances the water solubility of the reagent and the resulting conjugate.
Q2: My this compound conjugation failed. What are the common causes?
Failures in this compound conjugations often stem from a few key areas:
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Inefficient Carboxyl Group Activation: The carboxyl group on your target molecule must be activated, typically using a carbodiimide reagent like EDC in the presence of Sulfo-NHS, before it can react with the amine of this compound.
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Suboptimal Reaction Conditions: pH, buffer composition, and temperature play a critical role. The two main steps, carboxyl activation and amine coupling, have different optimal pH ranges.
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Reagent Instability: DBCO reagents can lose reactivity over time, and EDC/Sulfo-NHS are sensitive to moisture.
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Solubility Issues: While this compound is water-soluble, your target molecule or the resulting conjugate might not be, leading to precipitation.
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Steric Hindrance: The accessibility of the carboxyl group on your target molecule can impact the reaction efficiency.
Q3: How do I choose the right buffer for my reaction?
The choice of buffer is critical to avoid interference with the coupling chemistry.
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Activation Step (Carboxyl Activation): An acidic environment (pH 4.5-6.0) is optimal for EDC-mediated activation. MES buffer is a common and effective choice for this step.
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Coupling Step (Amide Bond Formation): A neutral to slightly basic pH (7.0-8.5) is ideal for the reaction between the activated carboxyl group (NHS-ester) and the amine of this compound. Phosphate-buffered saline (PBS) or borate buffers are suitable for this stage.
Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe a low yield or complete absence of your desired conjugate, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inefficient Carboxyl Activation | Verify the activity of your EDC and Sulfo-NHS. These reagents are moisture-sensitive and should be stored desiccated at -20°C. Allow them to warm to room temperature before opening to prevent condensation. Prepare fresh solutions immediately before use. Optimize the molar excess of EDC and Sulfo-NHS; a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of Sulfo-NHS relative to the carboxyl-containing molecule is a good starting point. |
| Incorrect pH | Ensure the pH is optimal for each step. Use an acidic buffer (e.g., MES, pH 5.0-6.0) for the activation step and then adjust to a neutral or slightly basic pH (e.g., PBS, pH 7.2-7.5) for the coupling step with this compound. |
| Degraded this compound | While generally stable, prolonged storage or improper handling can lead to degradation. DBCO-modified antibodies have been shown to lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C. If in doubt, use a fresh vial of the reagent. |
| Insufficient Incubation Time/Temperature | The reaction of the activated ester with the amine can be performed for 1-2 hours at room temperature or overnight at 4°C. Reactions involving the subsequent click chemistry step are often performed for 4-12 hours at room temperature or overnight at 4°C. |
| Presence of Competing Nucleophiles | Ensure your buffers are free from primary amines (e.g., Tris, glycine). If your target molecule is in a problematic buffer, perform a buffer exchange prior to the reaction. |
Issue 2: Precipitation Observed During the Reaction
Precipitation can significantly reduce your yield by removing reactants from the solution.
| Potential Cause | Recommended Action |
| Protein/Molecule Aggregation | The change in pH or the addition of reagents can cause some proteins or molecules to aggregate. Ensure your target molecule is soluble and stable in the chosen reaction buffers. Consider reducing the protein concentration if aggregation occurs. For some proteins, performing the reaction at 4°C for a longer duration can improve stability. |
| High Reagent Concentration | Very high concentrations of EDC can sometimes lead to precipitation. If you are using a large excess and observe precipitation, try reducing the concentration. |
| Hydrophobicity of the DBCO Moiety | Although this compound is designed for water solubility, the DBCO group itself is hydrophobic. Attaching multiple DBCO groups to a single molecule can increase its overall hydrophobicity and lead to aggregation. Using a molar excess of 5-10 fold of DBCO reagent is often optimal to maximize yield while avoiding precipitation. |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Activation and this compound Coupling
This protocol describes the general procedure for conjugating this compound to a carboxyl-containing protein.
Materials:
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Carboxyl-containing protein
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This compound
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EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer: 50 mM MES, pH 6.0
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Coupling Buffer: PBS, pH 7.2-8.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Desalting columns
Procedure:
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Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer.
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Reagent Preparation: Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
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Carboxyl Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
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Buffer Exchange (Optional but Recommended): To achieve optimal pH for the coupling step and remove excess activation reagents, perform a buffer exchange into Coupling Buffer using a desalting column.
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Coupling with this compound: Immediately add this compound to the activated protein solution. A 10- to 20-fold molar excess of this compound is a good starting point.
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Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching: Add Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated esters. Incubate for 15-30 minutes at room temperature.
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Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Technical Support Center: Sulfo-DBCO Amine Conjugation
Welcome to the technical support center for Sulfo-DBCO amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this bioconjugation technique.
Troubleshooting Guide: Low Yield in Sulfo-DBCO Amine Conjugation
Low conjugation yield is a common challenge. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal reaction efficiency.
Problem: Low or No Conjugation Product
| Possible Cause | Recommended Solution |
| Reagent Degradation | - DBCO-NHS Ester Hydrolysis: DBCO-NHS esters are highly sensitive to moisture.[1][2] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] Stock solutions in anhydrous solvents can be stored for a few days at -20°C. - Improper Storage: Store Sulfo-DBCO reagents at -20°C, protected from light. |
| Suboptimal Reaction Conditions | - Incorrect Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the target amine for reaction with the NHS ester. Also, avoid buffers containing sodium azide, as it will react with the DBCO group. - Incorrect pH: The optimal pH for NHS ester conjugation to primary amines is between 7 and 9. - Low Reactant Concentrations: Reactions are more efficient at higher concentrations of both the amine-containing molecule and the Sulfo-DBCO reagent. - Inappropriate Molar Ratio: A suboptimal molar ratio of DBCO to your amine-containing molecule can limit the reaction. For antibody labeling, a 10- to 30-fold molar excess of DBCO-NHS ester is often recommended. - Insufficient Incubation Time or Temperature: Typical reaction times range from 30 minutes to several hours. Longer incubation times (e.g., overnight at 4°C) or slightly elevated temperatures (e.g., 37°C) can improve efficiency. |
| Issues with Starting Materials | - Presence of Interfering Substances: Ensure your amine-containing sample is free of additives like BSA or gelatin, which contain primary amines. Dialysis or the use of desalting columns can remove interfering low-molecular-weight substances. - Protein Aggregation: The hydrophobicity of the DBCO group can sometimes lead to protein aggregation, especially at high labeling densities. Using a lower molar excess of the DBCO reagent or screening different buffer conditions may help. |
| Steric Hindrance | The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from reacting efficiently. Using a DBCO reagent with a longer spacer arm (e.g., a PEG linker) can help to overcome steric hindrance. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for Sulfo-DBCO amine conjugation?
A1: The recommended buffer is a non-amine-containing buffer with a pH between 7 and 9. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers. It is critical to avoid buffers containing primary amines like Tris and glycine, as they will compete with your target molecule for conjugation. Additionally, ensure the buffer is free of sodium azide, which can react with the DBCO moiety.
Q2: How should I prepare and store my Sulfo-DBCO reagents?
A2: Sulfo-DBCO reagents, especially the NHS ester forms, are moisture-sensitive. It is crucial to let the vial warm to room temperature before opening to prevent water condensation. For conjugation, dissolve the reagent in anhydrous DMSO or DMF immediately before use to create a stock solution. While the solid reagent is stable for over a year at -20°C, the stock solution in DMSO should be used within a few days and stored at -20°C when not in use.
Q3: What molar excess of Sulfo-DBCO-NHS ester should I use?
A3: The optimal molar excess depends on the concentration of your protein. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the DBCO-NHS ester is a good starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to achieve efficient labeling. It is important to note that a very high molar excess of DBCO reagent can lead to protein precipitation.
Q4: How can I confirm that my protein has been successfully labeled with DBCO?
A4: The incorporation of the DBCO group can be quantified by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can estimate the degree of labeling.
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with Sulfo-DBCO-NHS Ester
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Buffer Exchange: If your protein solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange it into an amine- and azide-free buffer such as PBS (pH 7.4) using a desalting column or dialysis.
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Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
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Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
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Conjugation Reaction: Add the calculated amount of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
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Purification: Remove the excess, unreacted DBCO reagent and byproducts by dialysis or using a desalting column.
Visualizations
Caption: A flowchart illustrating the key steps in a typical Sulfo-DBCO amine conjugation experiment.
Caption: The chemical reaction between a Sulfo-DBCO-NHS ester and a primary amine on a protein.
References
Sulfo DBCO-Amine solubility issues in buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Sulfo DBCO-Amine in various buffers. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered water-soluble?
This compound is a derivative of dibenzocyclooctyne (DBCO) that contains an amine group for conjugation and a sulfonate group (SO₃⁻). The presence of the hydrophilic sulfonated spacer arm significantly enhances the water solubility of the otherwise hydrophobic DBCO moiety, in many cases making it completely soluble in aqueous media. This improved solubility is advantageous for bioconjugation reactions performed in aqueous buffers.
Q2: In which solvents is this compound soluble?
Product datasheets consistently list the solubility of this compound in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Q3: Are there recommended buffers for reactions involving this compound?
Yes, for reactions such as conjugating this compound to NHS esters, it is recommended to use non-amine-containing buffers at a pH range of 7-9. Suitable buffers include:
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Phosphate-buffered saline (PBS)
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HEPES buffer
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Carbonate/bicarbonate buffer
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Borate buffer
Q4: Are there any buffers that should be avoided when working with this compound?
Yes. You should avoid buffers that contain primary amines, such as Tris, as they can compete with the intended reaction. Additionally, buffers containing azides should be avoided as they will react with the DBCO group.
Q5: What is the recommended storage condition for this compound?
It is recommended to store this compound at -20°C and to keep it desiccated.
Troubleshooting Guide for Solubility Issues
Q1: I am having trouble dissolving my lyophilized this compound powder in an aqueous buffer.
If you are encountering solubility issues upon reconstitution, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Q2: My this compound conjugate has precipitated out of solution during my reaction. What should I do?
Precipitation during a reaction can be caused by several factors, including high concentrations, buffer incompatibility, or properties of the conjugated molecule.
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Reduce Concentration: The reaction may be too concentrated. Try diluting the reaction mixture with additional buffer.
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Check pH: Ensure the pH of your reaction buffer is within the recommended range (typically 7-9). For some molecules, solubility is highly pH-dependent.
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Add Co-solvent: If your conjugated molecule has hydrophobic properties, the addition of a small amount of a water-miscible organic solvent like DMSO or DMF (not exceeding 10-15% of the final volume) can help maintain solubility. Be cautious, as higher concentrations of organic solvents can cause precipitation of proteins.
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Increase Temperature: Gently warming the reaction mixture may help redissolve the precipitate. However, be mindful of the temperature stability of your biomolecules.
Q3: What are the typical concentration limits for water-soluble DBCO reagents in aqueous buffers?
Technical Support Center: Sulfo DBCO-Amine Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Sulfo DBCO-Amine in their experiments.
Troubleshooting Guides
High background signal or non-specific binding is a common issue in bioconjugation experiments. This guide provides a systematic approach to troubleshooting and minimizing these effects when using this compound.
Issue: High Background Fluorescence or Signal in Negative Controls
This is often indicative of non-specific binding of the this compound conjugate to proteins or surfaces.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The DBCO group can be hydrophobic, leading to non-specific binding with proteins and other surfaces. The "sulfo" group in this compound is designed to increase hydrophilicity and reduce this effect. However, residual hydrophobic interactions can still occur. Add a non-ionic detergent: Include 0.05-0.1% Tween-20 or Triton X-100 in your washing buffers to disrupt hydrophobic interactions.Increase blocking efficiency: Use a higher concentration of a blocking agent or a longer incubation time. |
| Electrostatic Interactions | Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules. Adjust buffer pH: Modify the pH of your buffers to be near the isoelectric point of your protein of interest, which can minimize charge-based interactions.Increase ionic strength: Adding 150-500 mM NaCl to your buffers can help to shield electrostatic interactions. |
| Reaction with Thiols | The DBCO group can react with free sulfhydryl groups (thiols) on proteins, such as those from cysteine residues, leading to non-specific labeling. Block free thiols: Pre-treat your protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) before adding the this compound. |
| Aggregation of Conjugate | Aggregates of the this compound conjugate can lead to high background. Filter the conjugate: Spin filter your this compound conjugate solution through a 0.2 µm filter before use. |
| Inefficient Washing | Insufficient washing can leave unbound conjugate behind, contributing to high background. Increase the number of washes: Perform at least 3-5 washes after the conjugation step.Increase wash volume and duration: Use a larger volume of washing buffer and increase the incubation time for each wash. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the "sulfo" group important?
This compound is a click chemistry reagent used for bioconjugation. It contains a DBCO (dibenzocyclooctyne) group for reaction with azide-containing molecules in a copper-free click chemistry reaction (SPAAC), and an amine group for conjugation to other molecules. The "sulfo" group is a sulfonate group that significantly increases the water solubility of the molecule, which helps to reduce non-specific binding caused by hydrophobic interactions.
Q2: What are the main causes of non-specific binding of this compound?
The primary causes of non-specific binding are:
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Hydrophobic interactions: The DBCO core is hydrophobic.
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Electrostatic interactions: Charged groups on the molecule interacting with charged surfaces.
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Thiol reactivity: The strained alkyne of the DBCO group can react with free thiols on proteins.
Q3: How can I prevent non-specific binding from the start?
To minimize non-specific binding, it is crucial to optimize your experimental protocol. This includes:
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Using a blocking agent: Bovine Serum Albumin (BSA) or non-fat dry milk are common choices.
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Optimizing buffer conditions: Adjusting the pH and ionic strength of your buffers can significantly reduce non-specific interactions.
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Including detergents in wash steps: Non-ionic detergents like Tween-20 can help to reduce hydrophobic interactions.
Q4: What concentration of blocking agent should I use?
The optimal concentration of a blocking agent can vary depending on the application. A good starting point is 1-3% (w/v) BSA in your incubation and wash buffers.
Q5: Can the amine group on this compound cause non-specific binding?
Under physiological pH, the primary amine group will be protonated and positively charged, which could lead to electrostatic interactions with negatively charged molecules or surfaces. Optimizing the ionic strength of your buffers can help to mitigate this.
Quantitative Data Summary
The following table summarizes the effect of various additives on reducing non-specific binding. The values are representative and may need to be optimized for your specific system.
| Additive | Concentration Range | Mechanism of Action | Typical Reduction in NSB |
| BSA | 1 - 5% (w/v) | Blocks non-specific binding sites on surfaces | High |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions | Moderate to High |
| NaCl | 150 - 500 mM | Shields electrostatic interactions | Moderate |
| NEM | 1 - 10 mM | Blocks free thiol groups | High (for thiol-mediated NSB) |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding in a Cell Staining Experiment
This protocol provides a general workflow for labeling cells with an azide-modified molecule followed by detection with a this compound-fluorophore conjugate.
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Cell Preparation: Culture and treat cells with the azide-modified molecule of interest.
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Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS, if required for intracellular targets.
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Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
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Thiol Blocking (Optional but Recommended): Incubate cells with 10 mM N-ethylmaleimide (NEM) in PBS for 30 minutes at room temperature to block free sulfhydryl groups.
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Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBST).
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Conjugation: Incubate the cells with the this compound-fluorophore conjugate at the desired concentration in a reaction buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature, protected from light.
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Washing: Wash the cells five times with PBST to remove unbound conjugate.
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Imaging: Proceed with imaging or flow cytometry analysis.
DOT Diagram: Experimental Workflow for Cell Staining
Technical Support Center: Sulfo DBCO-Amine Reactions and Steric Hindrance
Welcome to the technical support center for Sulfo DBCO-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to steric hindrance in strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my this compound reaction?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound conjugation, if the DBCO and azide groups are attached to large or complex molecules like antibodies, proteins, or nanoparticles, their size can physically block them from approaching each other. This obstruction can lead to low or no conjugation efficiency. Factors such as the structure of the molecules being conjugated, the length and flexibility of the linker arm, and the conjugation site all contribute to the degree of steric hindrance.
Q2: I am observing very low or no conjugation product. What are the likely causes?
A: Several factors can lead to low or no conjugation. A primary reason is often steric hindrance, as discussed above. Other common causes include:
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Incorrect Reagent Ratio: Using a suboptimal molar ratio of your DBCO-labeled molecule to your azide-containing molecule can limit the reaction.
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Reagent Degradation: DBCO reagents, particularly if activated as NHS esters for labeling, are sensitive to moisture and can hydrolyze, rendering them inactive. Improper storage can also lead to a loss of reactivity over time.
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Suboptimal Reaction Conditions: Factors like low reactant concentrations, inappropriate buffer composition (e.g., the presence of sodium azide), incorrect pH, or insufficient incubation time can all negatively impact conjugation efficiency.
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Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate out of the solution, which will halt the reaction.
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Incomplete Initial Labeling: It is crucial to confirm that both of your molecules have been successfully labeled with the DBCO and azide moieties, respectively, before proceeding with the conjugation reaction.
Q3: How can I minimize steric hindrance in my experiments?
A: The most effective way to overcome steric hindrance is to introduce a spacer arm, such as a Polyethylene Glycol (PEG) linker, between the DBCO moiety and the molecule of interest. These linkers increase the distance between the two bulky molecules, providing more flexibility and reducing the physical obstruction. PEG linkers are hydrophilic, flexible, and available in various lengths, allowing for optimization for your specific system.
Q4: What is the optimal molar excess of reagents to use?
A: For the initial labeling of a protein with a DBCO-NHS ester, a 5 to 20-fold molar excess of the DBCO reagent to the protein is a common starting point. For the subsequent conjugation of a DBCO-labeled molecule to an azide-containing protein, a 1.5 to 4-fold molar excess of the azide-modified molecule to the DBCO-labeled protein is often recommended. However, the optimal ratios may require empirical determination for your specific application.
Q5: What are the ideal reaction conditions (buffer, temperature, time) for a this compound conjugation?
A:
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Buffer: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline) at a pH between 7.0 and 8.5. It is critical to avoid any buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with the DBCO group.
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Temperature: Reactions are typically performed at room temperature (around 25°C) or at 4°C for overnight incubations. Higher temperatures, up to 37°C, can increase the reaction efficiency, but the stability of your biomolecules should be considered.
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Time: Reaction times can range from 2 to 24 hours. For complex conjugations or when steric hindrance is a known issue, longer incubation times (12-24 hours) may be necessary to achieve a higher yield.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during this compound conjugation experiments, with a focus on problems arising from steric hindrance.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Steric Hindrance: The bulky nature of the molecules is preventing the DBCO and azide groups from reacting. | 1. Introduce a PEG Linker: Synthesize or purchase a DBCO-amine derivative with a PEG spacer (e.g., DBCO-PEG4-Amine) to increase the distance between the reactive |
Technical Support Center: Optimizing Sulfo DBCO-Amine to Azide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo DBCO-Amine and azide-containing molecules in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to an azide-containing molecule?
For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule. However, if the azide-labeled molecule is more precious or available in limited quantities, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to improve conjugation efficiency, with 7.5 equivalents being a suggested starting point.
Q2: What are the typical reaction conditions for a this compound and azide reaction?
DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally result in faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C. In some instances, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which buffers and solvents are compatible with this reaction?
Aqueous buffers such as Phosphate-Buffered Saline (PBS) and HEPES are commonly used, typically at a pH between 7 and 9. It is critical to avoid buffers containing sodium azide, as it will compete with the azide-labeled molecule for the DBCO reagent. If the DBCO-containing molecule has limited aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent should generally be kept below 15-20% to prevent precipitation of proteins.
Q4: How can I monitor the progress of the conjugation reaction?
The progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309 nm, which decreases as the reaction proceeds and the triazole ring is formed. This allows for the determination of reaction kinetics by tracking the change in absorbance over time.
Troubleshooting Guide
Problem: Low or no conjugation yield.
This is a common issue that can arise from several factors. The following troubleshooting steps can help identify and resolve the problem.
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Verify Labeling: Confirm that both the this compound and the azide have been successfully incorporated into their respective molecules. This can be assessed by methods such as mass spectrometry to confirm mass shifts.
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Optimize Molar Ratio: An inappropriate ratio of DBCO to azide can lead to incomplete consumption of the limiting reagent. Systematically vary the molar ratio to find the optimal balance for your specific molecules.
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Address Steric Hindrance: Bulky molecules or functional groups near the DBCO or azide moieties can physically impede the reaction. Consider using a DBCO reagent with a longer spacer arm (e.g., PEG) to increase the distance between the reactive group and the biomolecule, which can improve accessibility and reaction rates.
-
Check Reagent Stability: DBCO reagents, especially NHS esters used for labeling, can be sensitive to moisture and degrade over time if not stored properly. It is recommended to use fresh reagents and allow them to come to room temperature before opening to prevent condensation.
-
Improve Solubility: Poor solubility of one or both reactants can significantly reduce reaction rates. If you observe precipitation, consider adjusting the buffer composition or adding a co-solvent like DMSO.
-
Adjust Reaction Conditions: Low reactant concentrations, suboptimal pH, or insufficient incubation time can all negatively impact the conjugation efficiency. Increasing the concentration of reactants, optimizing the pH of the buffer, and extending the incubation time can often improve yields.
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing your this compound to azide reactions.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. Can be inverted if the azide molecule is limiting. | |
| Reaction Temperature | 4°C to 37°C | Higher temperatures |
Validation & Comparative
A Comparative Guide to Sulfo DBCO-Amine Labeling Efficiency
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Sulfo DBCO-Amine, a key reagent in copper-free click chemistry, offers a robust method for attaching molecules to proteins and other biomolecules. This guide provides an objective comparison of this compound's labeling efficiency with other common bioconjugation techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal labeling strategy.
Introduction to this compound and Bioconjugation
This compound is a water-soluble derivative of Dibenzocyclooctyne (DBCO) containing a primary amine. This reagent is utilized in a two-step bioconjugation process. First, a biomolecule containing a carboxyl group is activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), to form a reactive ester. This ester then readily reacts with the primary amine of this compound to form a stable amide bond, thereby introducing the DBCO moiety onto the biomolecule. The DBCO group can then undergo a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule of interest. This "click chemistry" reaction is bio-orthogonal, meaning it occurs with high efficiency under physiological conditions without interfering with native biological processes.
This guide will compare the labeling efficiency of the this compound SPAAC approach with two widely used alternatives: traditional NHS ester labeling and SPAAC using BCN (Bicyclo[6.1.0]nonyne) reagents.
Quantitative Comparison of Labeling Chemistries
The efficiency of a labeling reaction can be assessed by several parameters, including reaction kinetics (how fast the reaction proceeds), final conjugation yield (the percentage of biomolecules successfully labeled), and the
SPAAC vs. CuAAC: A Comparative Guide to Protein Conjugation Efficiency
For researchers, scientists, and drug development professionals, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for protein conjugation is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal "click chemistry" strategy.
The conjugation of proteins to other molecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel research reagents. Both SPAAC and CuAAC are powerful bioorthogonal ligation techniques that form a stable triazole linkage between an azide and an alkyne. However, they differ fundamentally in their reaction mechanism, which in turn dictates their efficiency, biocompatibility, and suitability for various applications.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo and live-cell applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective | Strained cyclooctynes can be complex and expensive to synthesize |
| Side Reactions | Potential for oxidative damage to proteins | Potential for thiol-yne side reactions with cysteine residues |
| Regiospecificity | Produces a single 1,4-disubstituted triazole product | Can produce a mixture of regioisomers |
Quantitative Comparison of Reaction Efficiency
The efficiency of protein conjugation is often measured by the reaction kinetics (second-order rate constant) and the final conjugation yield. The following tables summarize representative data from the literature.
Table 1: Comparison of Second-Order Rate Constants
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | ~1 - 100 | Generally fast, dependent on ligand and conditions. |
| CuAAC | Internal Alkyne + Azide | Slower than terminal alkynes | Requires careful optimization. |
| SPAAC | DBCO + Azide | ~1 | A commonly used and relatively fast cyclooctyne. |
| SPAAC | BCN + Azide | ~0.1 | Slower than DBCO but still effective. |
| SPAAC | DIBO + Azide | ~0.03 | Slower kinetics compared to other common cyclooctynes. |
Note: Rate constants can vary significantly based on the specific protein, linker, solvent, and temperature.
Table 2: Comparative Protein Conjugation Yields
| Reaction | Protein System | Yield (%) | Reaction Time | Reference |
| CuAAC | eGFP-(C10)N3 + Alkyne-ODN | ~90% | 24 h | |
| CuAAC | mCherry-(C10)N3 + Alkyne-ODN | ~81% | 24 h | |
| SPAAC | Azide-modified protein + DBCO-fluorophore | High | 15-30 min | |
| SPAAC | Azide-modified protein + DIBO-ODN | Comparable to CuAAC | 24 h | |
| SPAAC | Azide-DARPin-cysteine + Cyclooctyne | Lower than thiol-maleimide, but effective | Not specified | |
| SPAAC | Azide-bearing protein + DBCO-oligo | ~80% (single & double conjugated) | Overnight |
Note: Yields are highly dependent on the specific experimental conditions and purification methods.
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst, while SPAAC utilizes the inherent ring strain of a cyclooctyne.
A Comparative Guide to the Biocompatibility of Sulfo DBCO-Amine and Copper Catalysts in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. At the forefront of this field are "click chemistry" reactions, prized for their speed, selectivity, and high yields. The choice between copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) often hinges on a critical factor: biocompatibility. This guide provides an objective comparison of the biocompatibility of copper catalysts used in CuAAC and Sulfo DBCO-Amine, a key reagent in SPAAC, supported by experimental data and detailed protocols.
Executive Summary
The primary concern with using copper catalysts in living systems is their inherent cytotoxicity, largely attributed to the generation of reactive oxygen species (ROS).[1][2] This toxicity can lead to oxidative stress, damage to cellular components, and ultimately, cell death.[1][2] In contrast, SPAAC, utilizing reagents like this compound, circumvents this issue by eliminating the need for a metal catalyst, offering superior biocompatibility for live-cell imaging and in vivo applications.[3] this compound's hydrophilic nature further enhances its suitability for aqueous biological environments.
Quantitative Comparison of Cytotoxicity
The following table summarizes quantitative data on the cytotoxicity of various copper catalysts and the established biocompatibility of DBCO-based reagents. It is important to note that direct comparative studies under identical conditions are limited, and the cytotoxicity of copper can be influenced by the choice of ligand, cell type, and experimental duration.
| Reagent/Catalyst System | Reaction Type | Concentration | Cell Line | Assay | Cell Viability/IC50 | Reference |
| Copper(II) Chloride (CuCl₂) | CuAAC | 96.3 - 109.4 µM | Cancer cell lines | MTT | IC50 values | |
| Copper Nanoparticles (CuO NPs) | CuAAC | 200 µL/mL | Zebrafish embryos | Developmental toxicity | Increased mortality and anomalies | |
| Copper Catalyst (unspecified) | CuAAC | 100 µM (without ligand) | HUVECs | Proliferation assay | Significantly higher cytotoxicity | |
| DBCO-functionalized molecules | SPAAC | 5-25 µM | Live cells | General protocols | No apparent toxicity mentioned | |
| DBCO-functionalized molecules | SPAAC | Not specified | Live cells, mice | In vivo studies | No apparent toxicity |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: A colorimetric assay for assessing cell metabolic activity. HUVECs: Human Umbilical Vein Endothelial Cells.
Signaling Pathways and Logical Relationships
To visualize the fundamental differences in biocompatibility, the following diagrams illustrate the mechanism of copper-induced cytotoxicity and the comparative workflows of CuAAC and SPAAC.
Caption: Copper-induced cytotoxicity pathway.
Caption: Logical flow of CuAAC vs. SPAAC.
Experimental Protocols
Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Copper catalyst solutions (with and without ligands) at various concentrations
-
This compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the copper catalyst cocktail or this compound for a predetermined duration (e.g., 30 minutes to 24 hours). Include untreated cells as a control.
-
Incubation: Following treatment, wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS) and add fresh culture medium. Incubate the cells for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: MTT assay workflow.
In Vivo Biocompatibility
Studies in model organisms such as zebrafish have demonstrated the potential for copper-induced toxicity during embryonic development. In contrast, SPAAC reactions using DBCO derivatives have been successfully employed for in vivo imaging in zebrafish and mice with no apparent toxicity, highlighting their superior biocompatibility for studies in living organisms. The use of tris(triazolylmethyl)amine-based ligands like BTTES can accelerate CuAAC reactions in living systems with reduced toxicity, though the inherent risks associated with copper remain.
Conclusion
For applications in live cells and whole organisms, the biocompatibility of the chosen chemical tools is paramount. While copper-catalyzed click chemistry is a powerful tool for bioconjugation in vitro, its utility in living systems is hampered by the cytotoxicity of the copper catalyst. The development of chelating ligands can mitigate this toxicity to some extent, but the risk of cellular damage persists.
Strain-promoted azide-alkyne cycloaddition with reagents like this compound offers a robust and biocompatible alternative. By obviating the need for a toxic metal catalyst, SPAAC provides researchers with a reliable method for labeling and tracking biomolecules in their native environment with minimal perturbation. The enhanced water solubility of this compound further solidifies its position as a superior choice for bioorthogonal chemistry in aqueous biological systems. For researchers and drug development professionals, the adoption of copper-free click chemistry represents a significant step towards safer and more physiologically relevant experimental outcomes.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
